(1R)-Deruxtecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C52H56FN9O13 |
|---|---|
Poids moléculaire |
1034.1 g/mol |
Nom IUPAC |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37+,52+/m1/s1 |
Clé InChI |
WXNSCLIZKHLNSG-WAJAXPBZSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (1R)-Deruxtecan in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (1R)-Deruxtecan (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd; Enhertu®). This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its potent anti-tumor activity.
Core Mechanism of Action
Trastuzumab Deruxtecan is a next-generation ADC designed for targeted delivery of a highly potent topoisomerase I inhibitor to HER2-expressing tumor cells.[1][2] Its mechanism can be dissected into a series of orchestrated steps, from initial binding to the cancer cell to the induction of cell death, including a significant bystander effect.[3][4]
Structure and Targeting
T-DXd consists of three key components:
-
A humanized anti-HER2 IgG1 monoclonal antibody: This component is identical in amino acid sequence to trastuzumab, enabling high-affinity binding to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[5]
-
A cleavable tetrapeptide-based linker: This linker connects the antibody to the cytotoxic payload and is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated within tumor cells.
-
This compound (DXd): A highly potent derivative of exatecan, a topoisomerase I inhibitor. T-DXd boasts a high drug-to-antibody ratio (DAR) of approximately 8, maximizing the cytotoxic payload delivered to the target cell.
Internalization and Payload Release
Upon binding to HER2 receptors, the T-DXd-HER2 complex is internalized by the tumor cell via endocytosis. The vesicle is then trafficked to the lysosome. Inside the acidic environment of the lysosome, the tetrapeptide linker is enzymatically cleaved, liberating the DXd payload into the cytoplasm. Recent evidence also suggests that extracellular proteases like cathepsin L in the tumor microenvironment can cleave the linker, releasing DXd to act on nearby cells, a key aspect of its efficacy in HER2-low tumors.
Induction of DNA Damage and Apoptosis
Once released, DXd, being membrane-permeable, can diffuse into the nucleus. Its primary intracellular target is topoisomerase I, an essential enzyme for DNA replication and transcription. DXd stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA single- and double-strand breaks, triggering a robust DNA Damage Response (DDR). The activation of the DDR pathway, including the phosphorylation of key proteins such as ATM, Chk2, and the histone variant H2AX (forming γH2AX), ultimately leads to cell cycle arrest and the induction of apoptosis.
The Bystander Effect
A crucial feature of Deruxtecan's mechanism of action is its ability to induce a "bystander effect." Due to its high membrane permeability, once DXd is released into a target cell, it can diffuse out and penetrate adjacent tumor cells, irrespective of their HER2 expression status. This allows T-DXd to exert its cytotoxic effects on a broader population of tumor cells within a heterogeneous tumor, contributing to its high efficacy in tumors with varied HER2 expression levels.
Data Presentation
Quantitative Efficacy of Deruxtecan and T-DXd
The following table summarizes the in vitro cytotoxicity of Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd) across various cancer cell lines with different HER2 expression levels.
| Cell Line | Cancer Type | HER2 Expression | Compound | IC50 Value | Reference |
| SK-BR-3 | Breast Cancer | High (3+) | T-DXd | 4.8 ng/mL | |
| MDA-MB-453 | Breast Cancer | High (3+) | T-DXd | 11.5 ng/mL | |
| NCI-N87 | Gastric Cancer | High (3+) | T-DXd | 32.7 ng/mL | |
| Calu-3 | Lung Cancer | High (3+) | T-DXd | 41.7 ng/mL | |
| BT-474 | Breast Cancer | High (3+) | T-DXd | >3000 ng/mL (less sensitive) | |
| MDA-MB-231 | Breast Cancer | Negative | T-DXd | >3000 ng/mL | |
| KPL-4 | Breast Cancer | High (3+) | DXd | 0.7-14.5 nM | |
| MCF-7 | Breast Cancer | Low | DXd | 0.7-14.5 nM | |
| Capan-1 | Pancreatic Cancer | Low | T-DXd | Effective in xenograft models | |
| JIMT-1 | Breast Cancer | High (2+) | T-DXd | Effective in xenograft models |
Key Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~8 | |
| Payload | This compound (DXd) | |
| Linker Type | Cleavable tetrapeptide | |
| T-DXd Plasma Half-life (mice) | ~1.4 - 3.5 days | |
| Tumor-to-Plasma DXd Ratio | Significantly higher in tumor |
Experimental Protocols
In Vitro Topoisomerase I Inhibition Assay
This assay measures the ability of Deruxtecan to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 350 mM Tris-HCl pH 8.0, 720 mM KCl, 50 mM MgCl₂, 50 mM DTT, 20 mM spermidine, 0.1% BSA)
-
Deruxtecan (DXd) at various concentrations
-
Stop solution/loading dye (e.g., 2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, 25 mM EDTA)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide staining solution
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 10x reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of DXd to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band, while the relaxed form of the plasmid will be more prominent in the absence of the inhibitor.
Cell Viability Assay (MTT/MTS)
This colorimetric assay quantifies the metabolic activity of cells as an indicator of cell viability following treatment with T-DXd.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
T-DXd at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of T-DXd for a specified period (e.g., 72-120 hours). Include untreated control wells.
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Quantification of Bystander Effect in a Co-culture Model
This assay evaluates the ability of T-DXd to kill HER2-negative cells when co-cultured with HER2-positive cells.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MDA-MB-468), stably expressing a fluorescent protein (e.g., GFP) for identification.
-
T-DXd
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture the HER2-positive and fluorescently labeled HER2-negative cells at a defined ratio in a multi-well plate.
-
Treat the co-culture with T-DXd at a concentration known to be effective against the HER2-positive cells but minimally toxic to the HER2-negative cells in monoculture.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 5 days).
-
Harvest the cells and analyze the population by flow cytometry. The fluorescent signal will distinguish the HER2-negative cells.
-
Quantify the reduction in the number of fluorescently labeled HER2-negative cells in the T-DXd-treated co-culture compared to the untreated co-culture to determine the extent of the bystander effect.
Immunofluorescence for DNA Damage Markers (γH2AX)
This technique visualizes the formation of γH2AX foci in the nucleus, a hallmark of DNA double-strand breaks.
Materials:
-
Cancer cells grown on coverslips
-
T-DXd
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with T-DXd for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
This method accurately determines the average number of DXd molecules conjugated to each antibody.
Materials:
-
T-DXd sample
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate columns for protein separation (e.g., C4 reverse-phase)
-
Software for deconvolution and DAR calculation
Procedure:
-
Prepare the T-DXd sample for analysis. This may involve buffer exchange or dilution.
-
Perform LC-MS analysis of the intact T-DXd under native or denaturing conditions.
-
Acquire the mass spectrum of the ADC. The spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated drug molecules.
-
Use specialized software to deconvolute the mass spectrum and calculate the average DAR based on the intensities of the different drug-loaded antibody species.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Caption: Deruxtecan-induced DNA Damage Response (DDR) signaling pathway.
References
Synthesis and chemical properties of (1R)-Deruxtecan
An In-depth Technical Guide to the Synthesis and Chemical Properties of Deruxtecan
Executive Summary
Deruxtecan, the cytotoxic payload of several antibody-drug conjugates (ADCs), is a potent, synthetic derivative of the camptothecin analog exatecan. As a topoisomerase I inhibitor, it represents a cornerstone in the targeted delivery of chemotherapy. This document provides a comprehensive overview of the synthesis and chemical properties of Deruxtecan, intended for researchers, scientists, and professionals in the field of drug development. It details the multi-step synthetic strategy, physicochemical characteristics, and the mechanism of action that underpins its therapeutic efficacy.
Chemical Properties of Deruxtecan
Deruxtecan is a complex molecule comprising the active topoisomerase I inhibitor (a derivative of exatecan, often referred to as DXd) connected to a maleimide-functionalized GGFG tetrapeptide linker. This linker is engineered for stability in systemic circulation and for specific cleavage by lysosomal enzymes upon internalization into target cancer cells.[1][2][3][][5]
The key quantitative physicochemical properties of the Deruxtecan drug-linker conjugate and its released payload, DXd, are summarized below.
| Property | Value | Reference/Note |
| Chemical Name | Deruxtecan | |
| Synonyms | MC-GGFG-DXd | |
| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | |
| Molecular Weight | 1034.05 g/mol | |
| Released Payload | DXd (Exatecan derivative) | |
| Payload Formula | C₂₅H₂₄FN₃O₅ | Calculated from structure |
| Payload MW | 493.48 g/mol | |
| Log D (octanol/water) | < 3 (for DXd) | Indicates low potential for bioaccumulation |
| Water Solubility | Data not publicly available | Studies have been conducted |
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a complex, multi-step process that involves the separate preparation of the exatecan payload and the linker, followed by their conjugation. The overall strategy focuses on a late-stage coupling to maximize yield and purity. While specific industrial protocols are proprietary, the following sections outline the key transformations based on published synthetic routes.
Overall Synthetic Workflow
The synthesis can be conceptually divided into three main stages: synthesis of the exatecan precursor, synthesis of the advanced linker intermediate, and the final coupling and deprotection steps to yield Deruxtecan.
References
The Genesis of a Potent Payload: A Technical Guide to the Discovery and Preclinical Development of (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan, a novel topoisomerase I inhibitor, represents a significant advancement in the field of antibody-drug conjugates (ADCs). As the cytotoxic payload of the highly successful ADC, Trastuzumab Deruxtecan (T-DXd; Enhertu®), its discovery and meticulous preclinical development have paved the way for a new generation of targeted cancer therapies. This technical guide provides an in-depth exploration of the core scientific principles and experimental data that underpin the development of this compound, from its initial conception to its comprehensive preclinical evaluation. We will delve into its mechanism of action, the intricacies of its chemical design, and the key in vitro and in vivo studies that have demonstrated its potent anti-tumor activity.
Chemical Structure and Synthesis
This compound is a derivative of exatecan, a potent topoisomerase I inhibitor.[1][2] Its chemical structure is meticulously designed to balance high cytotoxicity with properties amenable to ADC conjugation and intracellular release. The synthesis of this compound is a multi-step process that involves the late-stage coupling of an exatecan precursor with an advanced linker intermediate.[3]
A key component of the ADC is the enzymatically cleavable tetrapeptide-based linker, Gly-Gly-Phe-Gly (GGFG).[4][5] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment. This tumor-selective cleavage ensures the targeted release of the this compound payload within cancer cells.
Mechanism of Action: Topoisomerase I Inhibition and the Bystander Effect
The primary mechanism of action of this compound is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, deruxtecan stabilizes this complex, leading to DNA strand breaks and ultimately, apoptotic cell death.
A critical feature of this compound is its high membrane permeability, which enables a potent "bystander effect". Once released inside a target cancer cell, the payload can diffuse across the cell membrane and kill neighboring tumor cells, even if they do not express the target antigen (e.g., HER2). This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.
Preclinical Efficacy
In Vitro Studies
The anti-tumor activity of this compound has been extensively evaluated in a variety of cancer cell lines. As the payload of T-DXd, it has demonstrated potent cytotoxicity in HER2-expressing cancer cells.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| NCI-N87 | Gastric | High | Calculated | |
| Multiple (27/49) | Gastric | Varied | Inhibition at 10 µg/mL | |
| HER2-overexpressing | Gastric | High | Sensitive |
| HER2-non-expressing | Gastric | Low/None | Sensitive | |
Note: Specific IC50 values for a broad panel of cell lines are often proprietary. The table reflects the reported sensitivity.
In Vivo Studies
Preclinical in vivo studies using xenograft models have been crucial in demonstrating the anti-tumor efficacy of T-DXd. These studies have consistently shown significant tumor growth inhibition and prolonged survival in various cancer models.
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Model | Cancer Type | HER2 Expression | Treatment | Outcome | Reference |
|---|---|---|---|---|---|
| USC-ARK2 Xenograft | Uterine Serous Carcinoma | HER2 3+ | T-DXd (4 mg/kg) | Tumor growth suppression, prolonged survival | |
| HER2-positive BCBM PDX | Breast Cancer Brain Metastases | HER2 3+ | T-DXd | Tumor growth inhibition, prolonged survival | |
| HER2-low BCBM PDX | Breast Cancer Brain Metastases | HER2 2+/FISH- | T-DXd | Tumor growth inhibition, prolonged survival | |
| T-DM1-resistant BCBM PDX | Breast Cancer Brain Metastases | HER2-positive | T-DXd | Reduced tumor size, prolonged survival | |
| Caki-1 humanized mouse model | Renal Cell Carcinoma | - | T-DXd + volrustomig | Enhanced anti-tumor activity |
| hHER2 EMT6 syngeneic model | Breast Cancer | hHER2 expressing | T-DXd + αPD-L1 + αCTLA-4 | Enhanced anti-tumor activity | |
Experimental Protocols
In Vitro Cytotoxicity Assay
A common method to assess the in vitro efficacy of T-DXd is the cell proliferation assay.
Protocol:
-
Cell Seeding: Cancer cell lines with varying HER2 expression are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of T-DXd or a control ADC.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model
Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 6 million USC-ARK2 cells) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 0.2 cm³).
-
Treatment: Mice are randomized into treatment groups and administered T-DXd (e.g., 4 mg/kg intravenously), a control ADC, or vehicle at a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors reach a predetermined size, or the animal's health deteriorates. Tumor growth inhibition and survival are analyzed.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Protocol:
-
Target Cell Preparation: HER2-expressing cancer cells (target cells) are seeded in a 96-well plate.
-
Effector Cell Preparation: Effector cells, such as natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated and prepared.
-
Treatment: Target cells are incubated with T-DXd or a control antibody.
-
Co-culture: Effector cells are added to the target cells at a specific effector-to-target ratio.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
-
Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of an enzyme (e.g., lactate dehydrogenase) or a radioactive label (e.g., 51Cr) from the target cells.
Apoptosis Assay
Protocol:
-
Cell Treatment: Cancer cells are treated with T-DXd or a control for a specified time.
-
Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) (to distinguish necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Pharmacokinetics and Toxicology
Pharmacokinetics
Preclinical pharmacokinetic studies in mice and cynomolgus monkeys have been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of T-DXd and the released this compound payload.
Table 3: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) and this compound
| Species | Parameter | T-DXd | This compound (released) | Reference |
|---|---|---|---|---|
| HER2-positive tumor-bearing mice | Linker Stability | Stable in circulation | - | |
| Distribution | Tumor-specific distribution and long-term retention | Higher exposure in tumors than normal tissues | ||
| Clearance | - | Rapidly cleared from circulation | ||
| Half-life (T1/2) | - | 1.35 h | ||
| Excretion | - | Mainly through feces as intact form | ||
| Cynomolgus monkeys | Systemic Exposure | - | Low systemic exposure | |
| Clearance | - | High clearance upon release | ||
| Distribution | Mostly in blood, no tissue-specific retention | - |
| | Excretion | - | Major pathway is fecal route as unmetabolized DXd | |
Toxicology
Preclinical toxicology studies are essential for identifying potential adverse effects and determining a safe starting dose for clinical trials. A key toxicity concern identified in preclinical studies with T-DXd in monkeys was interstitial lung disease (ILD)/pneumonitis.
Table 4: Preclinical Toxicology Findings for Trastuzumab Deruxtecan (T-DXd)
| Species | Study Duration | Dose Levels | Key Findings | Reference |
|---|---|---|---|---|
| Cynomolgus monkeys | 6 weeks | 10, 30, and 78.8 mg/kg (once every 3 weeks) | Interstitial pneumonitis at ≥30 mg/kg | |
| Cynomolgus monkeys | 3 months | 3, 10, and 30 mg/kg (once every 3 weeks) | Interstitial pneumonitis at ≥30 mg/kg |
| Rats | 6 weeks | Up to 198 mg/kg | No lung toxicity observed | |
It is noteworthy that DXd monohydrate administered alone did not induce lung toxicity in monkeys, suggesting a mechanism related to the ADC format.
Conclusion: A Paradigm Shift in Targeted Therapy
The discovery and preclinical development of this compound have culminated in a highly effective and versatile cytotoxic payload for ADCs. Its potent topoisomerase I inhibitory activity, coupled with a bystander effect, allows for the effective killing of both antigen-positive and neighboring antigen-negative tumor cells. The robust preclinical data, demonstrating significant in vitro and in vivo efficacy, a well-characterized pharmacokinetic profile, and a manageable toxicology profile, provided a strong rationale for its clinical development as part of Trastuzumab Deruxtecan. The success of T-DXd in the clinic is a testament to the meticulous science and innovative drug design that underpin the development of this compound, heralding a new era in precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Deruxtecan | ADC Linker | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
(1R)-Deruxtecan: A Technical Guide on its Function as a Topoisomerase I Inhibitor Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan, often referred to as DXd, is a highly potent topoisomerase I inhibitor and a key component of several advanced antibody-drug conjugates (ADCs).[][2][3][4] ADCs are a class of targeted cancer therapies designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[2] Deruxtecan's efficacy as a payload is attributed to its specific mechanism of action, high potency, and its ability to exert a "bystander effect," killing neighboring tumor cells that may not express the target antigen. This technical guide provides an in-depth overview of deruxtecan, focusing on its role as a topoisomerase I inhibitor, its quantitative performance data, detailed experimental protocols, and the cellular pathways it impacts.
This compound: Structure and Properties
Deruxtecan is a derivative of exatecan, a compound belonging to the camptothecin class of anticancer agents. Its chemical structure is optimized for high potency and stability. When incorporated into an ADC, such as trastuzumab deruxtecan (T-DXd), it is connected to a monoclonal antibody via a cleavable tetrapeptide-based linker. This linker is designed to be stable in the bloodstream and is selectively cleaved by lysosomal enzymes, like cathepsins, which are upregulated in tumor cells. This targeted release mechanism ensures that the highly cytotoxic deruxtecan is liberated primarily within the tumor microenvironment. A key feature of deruxtecan-based ADCs is the high drug-to-antibody ratio (DAR), which is typically around 8, allowing for the delivery of a significant number of payload molecules per antibody.
Physicochemical Properties of Deruxtecan
| Property | Value |
| IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
| Molecular Formula | C52H56FN9O13 |
| Molar Mass | 1034.068 g·mol−1 |
Mechanism of Action: Topoisomerase I Inhibition
Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Deruxtecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which, when encountered by the replication machinery, are converted into toxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.
Signaling Pathway of Deruxtecan-Induced DNA Damage
The DNA damage caused by deruxtecan activates a complex signaling network known as the DNA Damage Response (DDR). This pathway attempts to repair the damage but can also initiate apoptosis if the damage is too severe.
Caption: Deruxtecan's mechanism of action leading to apoptosis.
Quantitative Data
The potency of deruxtecan and its corresponding ADCs has been evaluated in numerous preclinical and clinical studies.
In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | High | Data not available in provided search results | |
| SK-OV-3 | Ovarian Cancer | High | > 10,000 | |
| NCI-N87 | Gastric Cancer | High | IC50 value calculated in 1 cell line | |
| Multiple Gastric Cancer Cell Lines | Gastric Cancer | Various | IC50 calculated in 30/49 cell lines |
Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd)
| Trial Name | Cancer Type | Key Efficacy Endpoint | Result | Reference |
| DESTINY-PanTumor02 | HER2-Expressing Solid Tumors | Objective Response Rate (ORR) | 37.1% | |
| DESTINY-PanTumor02 (IHC 3+) | HER2-Expressing Solid Tumors | Objective Response Rate (ORR) | 61.3% | |
| DESTINY-Breast01 | HER2-Positive Metastatic Breast Cancer | Objective Response Rate (ORR) | 60.3% | |
| DESTINY-Breast02 | HER2-Positive Metastatic Breast Cancer | Median Overall Survival | 12.7 months longer than physician's choice | |
| Meta-analysis (7 studies) | HER2+ and HER2-low Metastatic Breast Cancer | Progression-Free Survival (PFS) | Odds Ratio (OR) 0.37 | |
| Meta-analysis (10 studies) | HER2-Positive Gastrointestinal Cancers | Objective Response Rate (ORR) | 36.9% |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Deruxtecan or other test compounds
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Electrophoresis buffer (e.g., TBE)
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and supercoiled DNA.
-
Add varying concentrations of deruxtecan or the test compound to the reaction tubes. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding purified topoisomerase I enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band.
In Vitro Cytotoxicity Assay (Cell Viability Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Deruxtecan-based ADC (e.g., T-DXd) or free deruxtecan
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Protocol:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only control wells.
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive)
-
Antigen-negative cancer cell line (e.g., HER2-negative)
-
Cell tracking dyes (e.g., CellTracker™ Green and CellTracker™ Red)
-
Deruxtecan-based ADC
-
Flow cytometer or fluorescence microscope
Protocol:
-
Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another.
-
Co-culture the two labeled cell populations in the same well, often at a 1:1 ratio.
-
Treat the co-culture with the ADC at various concentrations.
-
Incubate for an appropriate duration (e.g., 144 hours).
-
Harvest the cells and analyze the viability of each cell population separately using flow cytometry based on their fluorescent labels.
-
A reduction in the viability of the antigen-negative cell population in the presence of the ADC indicates a bystander effect.
Experimental Workflow for ADC Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of a deruxtecan-based ADC.
Caption: Workflow for assessing the efficacy of deruxtecan-based ADCs.
Conclusion
This compound is a pivotal component in the next generation of antibody-drug conjugates, demonstrating significant promise in the treatment of various cancers. Its high potency as a topoisomerase I inhibitor, combined with the sophisticated design of the ADC construct, allows for targeted delivery and a powerful bystander effect. The comprehensive data from preclinical and clinical studies underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the capabilities of this potent anti-cancer agent. As research continues, deruxtecan-based ADCs are poised to become a cornerstone of targeted oncology.
References
A Deep Dive into the Structural Architecture of the Trastuzumab Deruxtecan Antibody-Drug Conjugate
Abstract
Trastuzumab deruxtecan (T-DXd) represents a paradigm shift in the design of antibody-drug conjugates (ADCs), demonstrating significant clinical efficacy in treating HER2-expressing solid tumors.[1][2] Its sophisticated design, which features a high drug-to-antibody ratio (DAR) and a potent, membrane-permeable payload, is central to its therapeutic success.[1][3] This technical guide provides a comprehensive structural analysis of the T-DXd conjugate, detailing its core components, the specific conjugation chemistry employed, and the advanced analytical methodologies used for its characterization. We present quantitative data derived from these analyses, detailed experimental protocols, and visual representations of its structure, analytical workflows, and mechanism of action to offer a complete technical overview for the scientific community.
Core Structural Components of Trastuzumab Deruxtecan
T-DXd is a complex biomolecule engineered from three primary components: a monoclonal antibody for targeting, a cytotoxic payload for therapeutic effect, and a specialized linker that connects them.[4]
-
Monoclonal Antibody (mAb): The targeting system is a humanized anti-HER2 (Human Epidermal Growth Factor Receptor 2) IgG1 monoclonal antibody. This mAb has the same amino acid sequence as trastuzumab, enabling it to bind with high specificity to HER2-expressing tumor cells.
-
Cytotoxic Payload: The payload is deruxtecan (DXd), a highly potent topoisomerase I inhibitor derived from exatecan. Topoisomerase I inhibitors function by trapping the topoisomerase I-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.
-
Linker System: The antibody and payload are connected by a cleavable tetrapeptide-based linker. This linker consists of a maleimide group (MC) for antibody attachment, a glycine-glycine-phenylalanine-glycine (GGFG) peptide sequence, and a self-immolative spacer. The GGFG sequence is specifically designed to be stable in systemic circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins B and L, which are often overexpressed in tumor cells.
Conjugation Chemistry and Drug-to-Antibody Ratio (DAR)
The conjugation strategy for T-DXd is designed to produce a homogeneous ADC with a consistent DAR. The process begins with the reduction of the interchain disulfide bonds within the trastuzumab antibody, exposing free cysteine residues. The maleimide moiety of the linker then covalently binds to these thiol groups. This site-specific conjugation results in a highly homogeneous product with an average DAR of approximately 8, a significant increase compared to earlier generation ADCs.
This high and consistent DAR is a critical design feature, ensuring efficient delivery of the cytotoxic payload to target cells. The precise structural and quantitative characteristics of the final conjugate are confirmed through advanced analytical techniques, primarily high-resolution mass spectrometry.
Table 1: Quantitative Mass Spectrometry Data for T-DXd
| Parameter | Value | Reference |
|---|---|---|
| Average Drug-to-Antibody Ratio (DAR) | 7.94 | |
| Predominant Conjugated Species | mAb with 8 payloads | |
| Minor Conjugated Species (~5%) | mAb with 6 payloads |
| Expected Mass (Main Peak, 8 Payloads) | 156,339 Da | |
Methodologies for Structural Characterization
A multi-level analytical approach is required for the comprehensive structural characterization of a complex ADC like T-DXd. This strategy integrates mass spectrometry, chromatography, and electrophoresis to analyze the conjugate at the intact, subunit, and peptide levels.
Experimental Protocols: Mass Spectrometry
High-resolution mass spectrometry (HRAM-MS) is the cornerstone of T-DXd characterization.
-
Intact Mass Analysis (Native Conditions):
-
Objective: To determine the accurate molecular weight of the intact ADC and measure the DAR distribution.
-
Protocol: T-DXd samples (approx. 20µg) are analyzed using a UHPLC system coupled to an Orbitrap mass spectrometer. Analysis under native conditions is crucial as the light and heavy chains are non-covalently bonded following the reduction of interchain disulfides during conjugation.
-
-
Reduced-Chain Analysis:
-
Objective: To analyze the individual light and heavy chains and confirm payload distribution.
-
Protocol: T-DXd is diluted to 1 mg/mL in a denaturing buffer (e.g., 7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3). The sample is then reduced with dithiothreitol (DTT) prior to MS analysis.
-
-
Subunit Analysis:
-
Objective: To analyze smaller fragments of the ADC (e.g., Fab and Fc regions) for more detailed characterization.
-
Protocol: T-DXd is diluted to 0.5 mg/mL in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.9). The antibody is digested with an enzyme such as IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) to separate the F(ab')2 and Fc fragments, followed by DTT reduction and MS analysis.
-
-
Peptide Mapping:
-
Objective: To identify the precise conjugation sites and characterize other post-translational modifications (PTMs).
-
Protocol: The ADC is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS. This method has identified four primary conjugation sites on T-DXd with high occupancy.
-
Table 2: Conjugation Site Occupancy on T-DXd
| Chain | Residue | Occupancy | Reference |
|---|---|---|---|
| Light Chain | Cys214 | >95% | |
| Heavy Chain | Cys223 | >95% | |
| Heavy Chain | Cys229 | >95% |
| Heavy Chain | Cys232 | >95% | |
Complementary Analytical Techniques
In addition to mass spectrometry, other methods are employed to ensure product quality, purity, and consistency.
-
Chromatography: Size-exclusion (SEC), cation-exchange (CEX), and hydrophobic interaction (HIC) chromatography are used to separate size variants (aggregates, fragments), charge variants, and hydrophobic variants, respectively. Coupling these techniques to native MS provides deeper insight into the ADC's heterogeneity.
-
Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) and CE-SDS are orthogonal methods used to assess purity and monitor the charge variant profile of the ADC, which is critical for quality control during manufacturing.
Structural Influence on Pharmacokinetics
The unique structure of T-DXd directly impacts its pharmacokinetic (PK) profile. Preclinical studies in mouse models provide quantitative data on its behavior in vivo. A two-compartment model with linear elimination has been shown to best describe the PK profile of intact T-DXd in patients.
Table 3: Preclinical Pharmacokinetic Parameters of T-DXd (Mouse Models)
| Parameter | Analyte | Value Range | Reference |
|---|---|---|---|
| Clearance (CL) | Total Antibody | 16.7 - 27.9 mL/min/kg | |
| Clearance (CL) | Intact T-DXd | 23.7 - 33.2 mL/min/kg | |
| Terminal Half-Life | Total Antibody | 3.2 - 5.3 days | |
| Terminal Half-Life | Intact T-DXd | 2.9 - 4.5 days |
| AUC of Released DXd (10 mg/kg dose) | Released DXd | 156.5 - 493.6 nM·day | |
Mechanism of Action: A Structural Perspective
The efficacy of T-DXd is a direct result of its carefully engineered structure.
-
Target Binding: The trastuzumab component of T-DXd binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: Upon binding, the entire ADC-HER2 receptor complex is internalized by the cell via endocytosis.
-
Payload Release: The complex is trafficked to the lysosome. Inside the acidic lysosomal environment, cathepsins and other enzymes cleave the GGFG tetrapeptide linker, releasing the DXd payload directly into the cell's cytoplasm.
-
Cytotoxicity: The released DXd, being highly membrane-permeable, can then enter the nucleus where it inhibits topoisomerase I, leading to catastrophic DNA damage and apoptosis.
-
Bystander Effect: The membrane permeability of DXd allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is a key advantage of T-DXd, allowing it to overcome tumor heterogeneity.
Conclusion
Trastuzumab deruxtecan is a testament to rational ADC design, where each structural element is optimized for maximum therapeutic effect. Its high, homogeneous DAR, stable yet cleavable linker, and potent, membrane-permeable payload collectively contribute to its robust clinical activity. The comprehensive characterization of this complex biologic relies on a suite of advanced analytical techniques, from multi-level mass spectrometry to orthogonal chromatographic and electrophoretic methods. This detailed structural understanding is fundamental for ensuring manufacturing consistency, product quality, and ultimately, patient safety and efficacy.
References
- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assays for (1R)-Deruxtecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro cytotoxicity assays for (1R)-Deruxtecan (DXd), a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document outlines detailed experimental protocols, presents quantitative data on its cytotoxic activity, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound (DXd)
This compound is a novel, highly potent derivative of exatecan, a topoisomerase I inhibitor.[1][2] As the cytotoxic component of the ADC Trastuzumab Deruxtecan, DXd is designed for targeted delivery to cancer cells.[2] Upon internalization of the ADC, the linker is cleaved by lysosomal enzymes, releasing DXd into the cytoplasm.[3] Its high membrane permeability allows it to diffuse into the nucleus and also exert a "bystander effect," killing adjacent tumor cells regardless of their target expression.[4] DXd's primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, DXd induces DNA strand breaks, leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic and inhibitory potential of Deruxtecan has been quantified in various in vitro assays. The following tables summarize key IC50 values for both the free DXd payload and the full ADC, Trastuzumab Deruxtecan (T-DXd).
Table 1: In Vitro IC50 of Free this compound (DXd) Payload
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Topoisomerase I Inhibition | Purified Enzyme | 0.31 µM | |
| Cell Viability | KPL-4 (Breast Cancer) | 1.43 nM | |
| Cell Viability | NCI-N87 (Gastric Cancer) | 2.54 nM | |
| Cell Viability | SK-BR-3 (Breast Cancer) | 4.07 nM | |
| Cell Viability | MDA-MB-468 (Breast Cancer) | 1.43 - 4.07 nM | |
| Cell Viability | SHP-77 (Small Cell Lung Cancer) | 59.56 nM |
Table 2: In Vitro IC50 of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | IC50 Value | Reference |
| SK-BR-3 | Breast Cancer | High | 6.7 ng/mL | |
| KPL-4 | Breast Cancer | High | 26.8 ng/mL | |
| NCI-N87 | Gastric Cancer | High | 25.4 ng/mL | |
| JIMT-1 | Breast Cancer | High | Not specified | |
| Capan-1 | Pancreatic Cancer | Low | Not specified | |
| MDA-MB-468 | Breast Cancer | Negative | >10,000 ng/mL | |
| FaDu | Head and Neck Cancer | Not specified | Not specified | |
| UMSCC-47 | Head and Neck Cancer | Not specified | Not specified |
Mechanism of Action: Signaling Pathway
Deruxtecan exerts its cytotoxic effects by inducing DNA damage, which in turn activates cellular stress responses leading to apoptosis. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of action of Deruxtecan leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess the cytotoxicity of this compound.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. It measures the metabolic activity of cells, where viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
Workflow Diagram:
Caption: Workflow for a typical MTS cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete culture medium). Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of Deruxtecan in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO diluted in medium at the same concentration as the highest drug concentration).
-
Prolonged Incubation: Incubate the cells with the compound for a desired period, typically 72 to 96 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells (considered 100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Workflow Diagram:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells to a suitable confluency and treat them with Deruxtecan at various concentrations (e.g., around the IC50 value) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine them with the supernatant which contains the floating (potentially apoptotic) cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This assay quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Deruxtecan, by inducing DNA damage, is expected to cause cell cycle arrest, typically at the G2/M phase.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with Deruxtecan as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS, then fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population following treatment with Deruxtecan would indicate cell cycle arrest at this phase.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Safety of Trastuzumab Deruxtecan in Patients With HER2-Low–Expressing Advanced Breast Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Preclinical Journey: A Technical Guide to the Pharmacokinetic Profile of (1R)-Deruxtecan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetic (PK) profile of (1R)-Deruxtecan (DXd), the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this cytotoxic agent in preclinical animal models is paramount for interpreting efficacy and safety data and for translating these findings to the clinical setting. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows to offer a comprehensive resource for researchers in oncology and drug development.
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been characterized in several animal species, primarily in the context of its release from the T-DXd antibody-drug conjugate. The data consistently demonstrates rapid clearance and limited systemic exposure of the free payload, a key feature for its therapeutic index.
Pharmacokinetics in Mice
Studies in HER2-positive tumor-bearing mice have been crucial in elucidating the disposition of this compound. Following intravenous administration of T-DXd, the released DXd is rapidly cleared from the systemic circulation.
Table 1: Pharmacokinetic Parameters of this compound in Plasma of Tumor-Bearing Mice Following a Single Intravenous Administration
| Parameter | Value | Units | Reference |
| Dose | 1 | mg/kg | [1] |
| T1/2 (Half-life) | 1.35 ± 0.13 | h | [1] |
| CL (Clearance) | 90.3 ± 5.5 | mL/h/kg | [1] |
| Vss (Volume of Distribution at Steady State) | 77.8 ± 11.5 | mL/kg | [1] |
Data are presented as mean ± standard deviation (SD) for n=3 mice.
Pharmacokinetics in Cynomolgus Monkeys
Cynomolgus monkeys, a cross-reactive species for the trastuzumab antibody component of T-DXd, have provided valuable insights into the pharmacokinetics of the released this compound in a non-human primate model. Similar to findings in mice, DXd exhibits rapid clearance.
Table 2: Pharmacokinetic Parameters of this compound in Plasma of Cynomolgus Monkeys Following a Single Intravenous Administration
| Parameter | Value | Units | Reference |
| Dose | 1 | mg/kg | [2] |
| T1/2 (Half-life) | 1.37 ± 0.766 | h | |
| CL (Clearance) | 2390 ± 499 | mL/h/kg | |
| Vss (Volume of Distribution at Steady State) | 2400 ± 1110 | mL/kg |
Data are presented as mean ± SD for n=3 monkeys.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to characterize the pharmacokinetic profile of this compound.
Animal Models and Dosing
-
Mouse Studies: Female BALB/c nude mice bearing HER2-positive NCI-N87 human gastric cancer xenografts were utilized. This compound was administered as a single intravenous bolus injection via the tail vein at a dose of 1 mg/kg.
-
Cynomolgus Monkey Studies: Naïve male cynomolgus monkeys were used. This compound was administered as a single intravenous infusion over 30 minutes at a dose of 1 mg/kg.
Sample Collection and Bioanalysis
-
Plasma Sample Collection: Blood samples were collected from mice via cardiac puncture at various time points post-administration. In monkeys, blood was collected from a peripheral vein. Plasma was separated by centrifugation and stored at -70°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation followed by chromatographic separation on a reverse-phase column and detection by mass spectrometry. This sensitive and specific assay allowed for the accurate quantification of DXd in complex biological matrices.
Biodistribution Studies
To understand the tissue distribution of the payload, quantitative whole-body autoradiography (QWBA) studies were conducted in mice using radiolabeled T-DXd.
-
Radiolabeling: The payload portion of T-DXd was labeled with Carbon-14 ([¹⁴C]).
-
Administration and Imaging: [¹⁴C]T-DXd was administered intravenously to tumor-bearing mice. At selected time points, the animals were euthanized, frozen, and sectioned for imaging using an autoradiography system. This technique allowed for the visualization and quantification of radioactivity in various tissues, providing a comprehensive picture of the payload's distribution.
Metabolism and Excretion Studies
Mass balance studies were performed to determine the routes and extent of excretion of this compound.
-
Radiolabeled Compound: [¹⁴C]-labeled this compound was used.
-
Sample Collection: Following intravenous administration of the radiolabeled compound to rats and cynomolgus monkeys, urine and feces were collected at designated intervals.
-
Analysis: The total radioactivity in the collected samples was measured. The primary route of excretion was determined to be through the feces. Metabolic profiling of excreta revealed that this compound is predominantly excreted as the unchanged parent drug, indicating minimal metabolism.
Visualizing Key Processes
Graphviz diagrams are provided below to illustrate critical experimental workflows and the disposition pathway of this compound.
Conclusion
The preclinical pharmacokinetic studies of this compound in animal models, including mice and cynomolgus monkeys, consistently demonstrate a profile characterized by rapid clearance and limited systemic exposure when released from its antibody carrier. The primary route of elimination is fecal excretion of the unchanged drug. This favorable pharmacokinetic profile, coupled with its potent anti-tumor activity, underscores the rational design of Trastuzumab Deruxtecan and provides a solid foundation for its clinical development and application. This technical guide serves as a consolidated resource for scientists and researchers, facilitating a deeper understanding of the preclinical characteristics of this important cytotoxic agent.
References
Stability of (1R)-Deruxtecan in Plasma and Buffer Solutions: A Technical Overview
This technical guide provides an in-depth analysis of the stability of (1R)-Deruxtecan, the linker-payload component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), in plasma and various buffer solutions. The information is intended for researchers, scientists, and professionals in the field of drug development and analytics.
Plasma Stability of Trastuzumab Deruxtecan
Trastuzumab Deruxtecan is engineered for high stability in systemic circulation, a critical feature for minimizing off-target toxicity and maximizing drug delivery to tumor cells. The ADC incorporates an enzymatically cleavable peptide-based linker designed to be selectively hydrolyzed by lysosomal enzymes, such as cathepsins B and L, which are overexpressed in tumor cells.[1] This design ensures limited payload release in plasma.[1]
Pharmacokinetic analyses have shown no significant difference between the serum concentration of the intact T-DXd and the total antibody, indicating low systemic release of the DXd payload.[2] This observation is supported by in vitro studies demonstrating favorable stability in human plasma.[2]
One study quantified the release of the DXd payload from T-DXd in the plasma of various species. The results, summarized in the table below, highlight the high stability of the linker-drug in human plasma, with only a small fraction of the payload being released after an extended incubation period.
| Species | Incubation Time | % DXd Released |
| Human | 21 days | 2.1% |
| Cynomolgus Monkey | 21 days | Data indicates high stability |
Data compiled from non-clinical in vitro plasma stability studies.[3]
This inherent stability is a key design feature, ensuring that the highly potent topoisomerase I inhibitor, DXd, is primarily released within the target tumor cells, which contributes to the ADC's therapeutic index. The released DXd payload itself has a short systemic half-life, further minimizing systemic exposure.
Stability in Buffer Solutions
While specific stability data for the isolated this compound linker-payload in various buffer solutions is not extensively published, the stability of the parent monoclonal antibody, Trastuzumab, has been studied under various pH and temperature conditions. This information can serve as a proxy for understanding the stability of the antibody component of T-DXd.
The stability of Trastuzumab is influenced by factors such as pH, temperature, and concentration. Studies have shown that Trastuzumab is generally stable at low temperatures (-80°C and 4°C) over extended periods. However, it is susceptible to degradation under acidic (pH 2.0 and 4.0) and alkaline (pH 10.0 and 12.0) conditions.
The following table summarizes the stability of Trastuzumab under different pH and temperature stress conditions.
| Condition | Observation | Analytical Method(s) |
| pH Stress | ||
| pH 2.0 and 4.0 | Unstable | SEC-HPLC, SDS-PAGE |
| pH 10.0 and 12.0 | Unstable | SEC-HPLC, SDS-PAGE |
| Temperature Stress | ||
| 60°C | Degraded over 5 days | SEC-HPLC, SDS-PAGE |
| 75°C | Degraded within 24 hours | SEC-HPLC, SDS-PAGE |
| Long-Term Storage | ||
| -80°C and 4°C | Good stability for 12 months (0.21-21 mg/ml) | SEC-HPLC, SDS-PAGE |
| 25°C | Stable for 6 months (21 mg/ml), 12 months at lower concentrations | SEC-HPLC, SDS-PAGE |
| 37°C | Good stability for 12 months at low concentration (0.21 mg/ml) | SEC-HPLC, SDS-PAGE |
Data is for the parent antibody Trastuzumab and provides an indication of the stability of the protein component of T-DXd.
Experimental Protocols
A variety of orthogonal analytical techniques are employed to assess the stability and quality of ADCs like Trastuzumab Deruxtecan. These methods are crucial for monitoring attributes such as aggregation, fragmentation, charge heterogeneity, and the drug-to-antibody ratio (DAR).
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC is a primary method for monitoring the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Purpose: To assess the size heterogeneity and quantify aggregates and fragments.
-
Sample Preparation: T-DXd samples are diluted to a suitable concentration (e.g., 1 mg/mL) in a mobile phase-like buffer.
-
Instrumentation: A UHPLC system with a UV detector and a size exclusion column.
-
Typical Conditions:
-
Mobile Phase: Phosphate buffer with a salt (e.g., NaCl) at a neutral pH.
-
Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The percentage of monomer, aggregates, and fragments is calculated from the peak areas in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for detailed characterization, including intact mass analysis, subunit analysis, and peptide mapping.
-
Purpose: To determine the intact mass, drug-to-antibody ratio (DAR), and identify conjugation sites and post-translational modifications.
-
Sample Preparation:
-
Intact Mass (Native): Sample is buffer-exchanged into a volatile buffer like ammonium acetate.
-
Reduced Chains: The ADC is denatured and reduced using an agent like dithiothreitol (DTT) to separate heavy and light chains.
-
Subunit Analysis: The ADC can be digested with an enzyme like IdeS to produce F(ab')2 and Fc fragments, which are then reduced.
-
Peptide Mapping: The ADC is denatured, reduced, alkylated, and then digested with a protease like trypsin.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a UHPLC system.
-
Data Analysis: Deconvolution of the mass spectra provides the mass of the different species, allowing for the calculation of DAR and identification of modifications.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is used to assess purity and fragmentation under reducing and non-reducing conditions.
-
Purpose: To quantify the purity and detect fragments of the ADC.
-
Sample Preparation: Samples are denatured with SDS and, for reducing conditions, a reducing agent is added.
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Data Analysis: Electropherograms show peaks corresponding to the intact antibody, heavy chain, light chain, and any fragments, with peak areas used for quantification.
Visualizations
The following diagrams illustrate the mechanism of action of Trastuzumab Deruxtecan and a general workflow for its stability assessment.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Caption: General workflow for T-DXd stability assessment.
References
- 1. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Frontier of Cancer Therapy: An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Deruxtecan Analogues
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision oncology. Among the most promising payloads for these targeted therapies is Deruxtecan, a potent topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding Deruxtecan analogues, offering a deep dive into their synthesis, mechanism of action, and clinical significance. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals navigating this complex and rapidly evolving field.
The Rise of Deruxtecan: A Potent Payload for Next-Generation ADCs
Deruxtecan is a derivative of exatecan, a potent topoisomerase I inhibitor.[1][2] Its design as a payload for ADCs, most notably in Trastuzumab Deruxtecan (T-DXd; Enhertu®), has demonstrated remarkable clinical success in treating various solid tumors, particularly those expressing HER2.[1][3][4] The core components of a Deruxtecan-based ADC consist of a monoclonal antibody for tumor targeting, a cleavable linker, and the Deruxtecan payload. A key feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which contributes to its enhanced potency.
The mechanism of action begins with the antibody binding to its target receptor on the cancer cell surface, leading to internalization of the ADC. Within the cell's lysosomal compartment, the linker is cleaved, releasing the membrane-permeable Deruxtecan payload. This payload can then diffuse into the nucleus and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death. A significant advantage of Deruxtecan is its "bystander effect," where the released payload can kill neighboring cancer cells that may not express the target antigen, thereby overcoming tumor heterogeneity.
The Intellectual Property Landscape: Key Patents and Players
The patent landscape for Deruxtecan analogues is dynamic and competitive, with significant intellectual property held by key players such as Daiichi Sankyo and AstraZeneca. The core patents for Enhertu® are projected to expire in the U.S. in 2033, opening the door for future competition. Ongoing research and patent filings focus on novel linkers, exatecan derivatives with improved properties, and new ADC constructs.
A review of the patent literature reveals a focus on several key areas of innovation:
-
Payload Modifications: Patents describe various modifications to the exatecan core structure to enhance potency, solubility, and stability.
-
Linker Technologies: A significant area of patent activity revolves around the design of novel cleavable and non-cleavable linkers that ensure stability in circulation and efficient payload release at the tumor site. This includes variations in the peptide sequence of cleavable linkers and the development of alternative cleavage chemistries.
-
Conjugation Methods: Patents also cover methods for conjugating the drug-linker to the antibody to achieve a desired DAR and maintain the integrity of both the antibody and the payload.
The following table summarizes key patent families related to Deruxtecan and its analogues, highlighting the scope of their claims and the primary assignees.
| Patent/Application Number | Assignee(s) | General Scope of Claims |
| US Patent 10,195,288 | Daiichi Sankyo | Antibody-drug conjugates with a specific linker and a topoisomerase I inhibitor payload, including structures related to Deruxtecan. |
| US Patent 9,808,537 | Daiichi Sankyo | Antibody-drug conjugates with specific drug-linker structures and defined drug-to-antibody ratios. |
| WO2023088235A1 | Jiangsu Hengrui Medicine Co., Ltd. | Exatecan derivatives, linker-payloads, and their conjugates, including ADCs. |
| WO2024008102A1 | Synaffix B.V. | Novel linkers for conjugation, aiming to improve the properties of ADCs. |
| WO2022000868A1 | Shanghai Miracogen Inc. | Intermediates and methods for synthesizing camptothecin derivatives, including exatecan. |
| WO2019236954A1 | Seagen Inc. | Camptothecin conjugates with improved stability. |
| WO2019034176A1 | RemeGen Co., Ltd. | Camptothecin-antibody conjugates with hydrophilic units to improve drug loading and reduce aggregation. |
Quantitative Data on Efficacy and Physicochemical Properties
The potency and efficacy of Deruxtecan analogues are critical for their therapeutic potential. Preclinical and clinical studies have generated a wealth of quantitative data that informs ongoing drug development efforts.
In Vitro Cytotoxicity
The following table presents a summary of the in vitro cytotoxicity (IC50) of a polysarcosine-based anti-HER2 exatecan ADC against various cancer cell lines with different levels of HER2 expression.
| Cell Line | HER2 Expression | IC50 (nM) |
| SKBR-3 | High | 0.18 ± 0.04 |
| NCI-N87 | High | 0.20 ± 0.05 |
| MDA-MB-453 | Medium | 0.20 ± 0.10 |
| BT-474 | Medium | 0.9 ± 0.4 |
| MDA-MB-361 | Low | 2.0 ± 0.8 |
| MCF-7 | Negative | > 10 |
| Data adapted from a study on a hydrophilic polysarcosine drug-linker platform for exatecan ADCs. |
Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd)
The DESTINY-PanTumor02 Phase II trial demonstrated the significant clinical benefit of T-DXd in patients with various HER2-expressing solid tumors. The following table summarizes the key efficacy endpoints from this trial.
| Efficacy Endpoint | All Patients (n=267) | Patients with HER2 IHC 3+ (n=75) |
| Objective Response Rate (ORR) | 37.1% (95% CI, 31.3 to 43.2) | 61.3% (95% CI, 49.4 to 72.4) |
| Median Duration of Response (DOR) | 11.3 months (95% CI, 9.6 to 17.8) | 22.1 months (95% CI, 9.6 to not reached) |
| Median Progression-Free Survival (PFS) | 6.9 months (95% CI, 5.6 to 8.0) | 11.9 months (95% CI, 8.2 to 13.0) |
| Median Overall Survival (OS) | 13.4 months (95% CI, 11.9 to 15.5) | 21.1 months (95% CI, 15.3 to 29.6) |
The DESTINY-Breast03 trial further solidified the superiority of T-DXd over Trastuzumab Emtansine (T-DM1) in patients with HER2-positive metastatic breast cancer.
| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Median Progression-Free Survival (PFS) | 29.0 months | 7.2 months |
| 36-month PFS Rate | 45.7% | 12.4% |
| Median Overall Survival (OS) | 52.6 months | 42.7 months |
| Objective Response Rate (ORR) | 78.9% | 36.9% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of Deruxtecan analogues and their corresponding ADCs.
Synthesis of Exatecan
The synthesis of Exatecan is a multi-step process that can be achieved through various routes. The following is a generalized linear synthesis approach:
-
Friedel-Crafts Acylation: 2-fluorotoluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.
-
Reduction: The ketone in the resulting compound is reduced, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst.
-
Esterification and Nitration: The carboxylic acid is esterified, followed by nitration of the aromatic ring.
-
Cyclization and Further Modifications: A series of reactions, including cyclization, reduction of the nitro group, and introduction of other functional groups, are performed to construct the pentacyclic core of the camptothecin analogue.
-
Final Steps to Exatecan: The final steps involve the formation of the complete hexacyclic structure of Exatecan.
Synthesis of a Deruxtecan Drug-Linker
The synthesis of a Deruxtecan drug-linker typically involves the following steps:
-
Peptide Synthesis: The cleavable peptide linker (e.g., Gly-Gly-Phe-Gly) is synthesized using standard solid-phase peptide synthesis (SPPS).
-
Linker-Peptide Conjugation: The N-terminus of the synthesized peptide is reacted with a linker molecule containing a maleimide group for antibody conjugation.
-
Activation and Conjugation to Exatecan: The C-terminus of the peptide-linker construct is activated and then reacted with an amine group on the exatecan derivative to form the final drug-linker.
Antibody-Drug Conjugation
The conjugation of the Deruxtecan drug-linker to a monoclonal antibody is a critical step in creating the ADC.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This exposes free thiol groups for conjugation.
-
Conjugation: The Deruxtecan drug-linker, which contains a maleimide group, is then added to the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching and Purification: The reaction is quenched, and the resulting ADC is purified to remove any unconjugated drug-linker and other reactants. Size-exclusion chromatography (SEC) is commonly used for purification.
Characterization of ADCs
The resulting ADC is thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or native mass spectrometry.
-
Purity and Aggregation: The purity of the ADC and the presence of any aggregates are assessed using SEC and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Mass Analysis: Mass spectrometry is used to confirm the identity and integrity of the ADC.
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using in vitro cytotoxicity assays against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
IC50 Determination: The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways involved in the mechanism of action of Deruxtecan-based ADCs is crucial for optimizing their therapeutic efficacy and identifying potential resistance mechanisms.
HER2 Signaling Pathway
Trastuzumab Deruxtecan targets the HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family. Overexpression of HER2 leads to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and invasion.
Caption: HER2 Signaling Pathway leading to cell proliferation and survival.
Mechanism of Topoisomerase I Inhibition and DNA Damage
Once released inside the cancer cell, Deruxtecan inhibits topoisomerase I, leading to DNA damage and apoptosis.
Caption: Mechanism of Topoisomerase I inhibition by Deruxtecan.
Experimental Workflow for ADC Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis, purification, and evaluation of a Deruxtecan-based ADC.
Caption: Experimental workflow for ADC synthesis and evaluation.
Conclusion
The intellectual property and patent landscape for Deruxtecan analogues is a testament to the intense innovation in the field of antibody-drug conjugates. The remarkable clinical success of Trastuzumab Deruxtecan has spurred further research into novel payloads, linkers, and conjugation technologies. For researchers and drug development professionals, a thorough understanding of this landscape, coupled with a deep knowledge of the underlying science and experimental methodologies, is paramount for driving the next wave of advancements in targeted cancer therapy. This guide provides a foundational resource to navigate this exciting and complex domain, ultimately contributing to the development of more effective and safer treatments for patients with cancer.
References
- 1. Camptothecin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. NL301117I2 - trastuzumab deruxtecan - Google Patents [patents.google.com]
- 3. Efficacy and Safety of Trastuzumab Deruxtecan in Patients With HER2-Expressing Solid Tumors: Primary Results From the DESTINY-PanTumor02 Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of trastuzumab deruxtecan in patients with solid tumors: a systematic review and meta-analysis of 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of (1R)-Deruxtecan to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of the topoisomerase I inhibitor, (1R)-Deruxtecan, to monoclonal antibodies (mAbs). The methodology is based on the widely used cysteine-thiol chemistry, which involves the reduction of interchain disulfide bonds on the antibody followed by conjugation to a maleimide-activated Deruxtecan-linker. This process is critical for the development of effective and safe antibody-drug conjugates (ADCs), with the drug-to-antibody ratio (DAR) being a key quality attribute that influences therapeutic efficacy.[1][2] The protocols outlined herein provide a framework for achieving average DAR values of 4 and 8, along with methods for the purification and characterization of the resulting ADC.
Introduction to the Conjugation Chemistry
The conjugation of Deruxtecan to a monoclonal antibody is a two-step process that leverages the reactivity of cysteine residues:
-
Reduction of Antibody Disulfide Bonds: The interchain disulfide bonds within the Fc region of the monoclonal antibody are selectively reduced to generate free sulfhydryl (thiol) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common and effective reducing agent for this purpose.[3][4][5] The degree of reduction can be modulated to control the number of available conjugation sites, thereby influencing the final drug-to-antibody ratio.
-
Thiol-Maleimide Conjugation: A derivative of Deruxtecan, functionalized with a maleimide group via a linker, is then introduced. The maleimide moiety reacts specifically with the free thiol groups on the reduced antibody to form a stable thioether bond. The linker is typically an enzymatically cleavable peptide, such as maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG), which allows for the release of the cytotoxic payload within the target cancer cell.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the conjugation protocol.
Table 1: Reagent Concentrations and Molar Ratios for Targeted DAR
| Parameter | Target DAR 4 | Target DAR 8 |
| Antibody Concentration | 5 - 10 mg/mL | 5 - 10 mg/mL |
| TCEP:mAb Molar Ratio | 2.5 - 3.0 equivalents | 5.0 - 6.0 equivalents |
| Deruxtecan-linker:mAb Molar Ratio | 5.0 - 10.0 equivalents | 10.0 - 15.0 equivalents |
| Quenching Agent:Deruxtecan-linker Molar Ratio | >10 equivalents | >10 equivalents |
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
| Reduction Step | |
| Temperature | 37°C |
| Incubation Time | 1 - 2 hours |
| pH | 7.0 - 7.5 |
| Conjugation Step | |
| Temperature | Room Temperature (20-25°C) |
| Incubation Time | 1 - 2 hours |
| pH | 7.0 - 7.5 |
| Quenching Step | |
| Temperature | Room Temperature (20-25°C) |
| Incubation Time | 20 - 30 minutes |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide-activated linker (e.g., MC-GGFG-Deruxtecan)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
N-Acetyl-L-cysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Sterile, nuclease-free reaction tubes
-
Incubator or water bath
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with Hydrophobic Interaction (HIC) and Size Exclusion (SEC) columns
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Experimental Workflow Diagram
Caption: A stepwise workflow for the conjugation of Deruxtecan to a monoclonal antibody.
Step-by-Step Protocol
1. Antibody Preparation a. Prepare the monoclonal antibody at a concentration between 5-10 mg/mL in a suitable reaction buffer such as PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS is required. b. Accurately determine the antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
2. Reduction of the Monoclonal Antibody a. Prepare a fresh stock solution of TCEP-HCl in sterile water. b. Add the calculated volume of the TCEP solution to the antibody solution to achieve the desired molar ratio for the target DAR as specified in Table 1. For a target DAR of 4, a TCEP:mAb molar ratio of 2.5-3.0 is recommended. For a target DAR of 8, a TCEP:mAb molar ratio of 5.0-6.0 should be used. c. Gently mix the solution and incubate at 37°C for 1-2 hours.
3. Preparation of Deruxtecan-Linker Solution a. Towards the end of the reduction incubation, prepare a stock solution of the maleimide-activated Deruxtecan-linker in anhydrous DMSO.
4. Conjugation Reaction a. After the reduction step, allow the antibody solution to cool to room temperature. b. Add the prepared Deruxtecan-linker solution to the reduced antibody solution to achieve the desired molar ratio as indicated in Table 1. It is advisable to add the DMSO solution dropwise while gently stirring to avoid precipitation. c. Incubate the reaction mixture for 1-2 hours at room temperature, ensuring protection from light.
5. Quenching the Reaction a. Prepare a fresh stock solution of N-Acetyl-L-cysteine in sterile water. b. To quench any unreacted maleimide groups, add N-Acetyl-L-cysteine to the reaction mixture to a final molar excess of at least 10-fold relative to the amount of Deruxtecan-linker used. c. Incubate for 20-30 minutes at room temperature.
6. Purification of the ADC a. The ADC is purified from unreacted Deruxtecan-linker and other small molecules using size-exclusion chromatography (SEC). b. Equilibrate a desalting column (e.g., Sephadex G-25) with sterile PBS, pH 7.4. c. Apply the quenched reaction mixture to the column and collect the fractions corresponding to the purified ADC, which will elute in the void volume. d. Pool the fractions containing the ADC and determine the final concentration by measuring the absorbance at 280 nm.
Characterization of the Deruxtecan-ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs, as it separates species based on the hydrophobicity conferred by the conjugated drug.
-
Column: A HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt buffer, for instance, 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: A low salt buffer, for example, 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
Gradient: A linear gradient from high to low salt concentration is used to elute the different ADC species. The unconjugated antibody elutes first, followed by species with progressively higher DAR values.
-
Detection: UV absorbance at 280 nm.
-
DAR Calculation: The average DAR is calculated based on the weighted average of the peak areas of the different drug-loaded species.
2. Mass Spectrometry Analysis Liquid chromatography-mass spectrometry (LC-MS) provides definitive confirmation of conjugation and an accurate determination of the ADC's mass.
-
Intact Mass Analysis: The purified ADC is analyzed by LC-MS to determine the mass of the intact conjugate, which directly corresponds to the number of attached drug-linkers.
-
Reduced Mass Analysis: The ADC can be chemically reduced to separate the light and heavy chains. Subsequent analysis by LC-MS reveals the distribution of the drug on each chain.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an HPLC system is essential for this analysis.
Logical Relationships in ADC Synthesis
Caption: The relationship between key reaction parameters and the final properties of the ADC.
Conclusion
This document provides a detailed and robust protocol for the conjugation of this compound to monoclonal antibodies. The precise control of reaction parameters, especially the molar ratios of reagents, is paramount for achieving the desired drug-to-antibody ratio. The subsequent purification and characterization steps are indispensable for ensuring the quality, purity, and, ultimately, the therapeutic efficacy and safety of the final antibody-drug conjugate. The analytical methods described, including HIC-HPLC and LC-MS, are essential tools for the comprehensive characterization of these complex and promising biotherapeutics. It is recommended that these protocols be optimized for each specific monoclonal antibody and intended application.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, (1R)-Deruxtecan (DXd). The protocols are intended for researchers in oncology and drug development.
Introduction
This compound is the cytotoxic payload in several successful antibody-drug conjugates, such as Trastuzumab Deruxtecan (T-DXd) and Datopotamab Deruxtecan (Dato-DXd).[1][2][3][4] These ADCs are designed to selectively deliver Deruxtecan to tumor cells expressing a specific surface antigen, such as HER2 or TROP2.[5] Upon binding to the target antigen, the ADC is internalized, and the linker is cleaved within the lysosome, releasing Deruxtecan. The released Deruxtecan inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. A key feature of Deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.
This document outlines protocols for essential in vitro assays to characterize the activity of Deruxtecan-based ADCs, including cytotoxicity, apoptosis, and DNA damage response assays.
Mechanism of Action of Deruxtecan-based ADCs
The general mechanism of action for an antibody-drug conjugate featuring Deruxtecan is a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Deruxtecan-based ADCs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Datopotamab Deruxtecan (Dato-DXd) in TROP2-Expressing Cell Lines
| Cell Line | Cancer Type | TROP2 Expression | IC50 (µg/mL) | Reference |
| ARK2 | Uterine Serous Carcinoma | 3+ | 0.11 | |
| ARK20 | Uterine Serous Carcinoma | 3+ | 0.11 |
Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Gastric Cancer Cell Lines
| Cell Line | HER2 Expression | T-DXd IC50 | Reference |
| NCI-N87 | High | Calculated | |
| 30 out of 49 cell lines | Varied | Calculated |
Experimental Protocols
Cell Viability / Cytotoxicity Assay
This assay determines the concentration of a Deruxtecan-based ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Experimental Workflow: Cytotoxicity Assay
Caption: A typical workflow for a cell viability/cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000 cells per well.
-
Incubation: Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the Deruxtecan-ADC and a control ADC (e.g., an isotype control ADC). Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 to 144 hours.
-
Viability Assessment: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a suitable software.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with a Deruxtecan-based ADC.
Protocol:
-
Cell Seeding and Treatment: Seed 3 to 4 x 10^5 cells per well in 6-cm plates. The next day, treat the cells with the Deruxtecan-ADC, a control ADC, and a vehicle control at a concentration of 1,000 ng/mL.
-
Incubation: Incubate the cells for 96 hours.
-
Cell Harvesting: Collect both the cells in the supernatant and the trypsinized adherent cells.
-
Washing: Wash the combined cells with PBS.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) using a commercial apoptosis detection kit.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
DNA Damage Response (DDR) Assay (γH2AX Staining)
This assay measures the induction of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the Deruxtecan-ADC, a control ADC, and a vehicle control for various time points (e.g., up to 72 hours).
-
Cell Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative (e.g., 4% paraformaldehyde), and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Staining: Incubate the cells with a fluorescently labeled primary antibody against γH2AX.
-
Flow Cytometry or Microscopy: Analyze the cells by flow cytometry to quantify the percentage of γH2AX-positive cells or visualize the γH2AX foci by fluorescence microscopy.
-
Western Blotting (Alternative): Alternatively, cell lysates can be analyzed by Western blot to detect the levels of γH2AX and other DNA damage response proteins like pKAP1 and pChk1.
DNA Damage Response Signaling Pathway
Caption: DNA damage response pathway induced by this compound.
Cell Cycle Analysis
This assay determines the effect of a Deruxtecan-based ADC on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the Deruxtecan-ADC for a specified period (e.g., 24-72 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with Deruxtecan is expected to induce G2/M arrest.
Bystander Killing Assay
A key feature of Deruxtecan is its ability to induce a "bystander effect," killing neighboring antigen-negative tumor cells.
Protocol:
-
Cell Labeling: Label two cell populations, one expressing the target antigen (e.g., TROP2-positive) and one that is antigen-negative, with two different fluorescent dyes.
-
Co-culture: Co-culture the two labeled cell populations at a 1:1 ratio.
-
Treatment: Treat the co-culture with the Deruxtecan-ADC for an extended period (e.g., 5 days).
-
Viability Assessment: Assess the viability of each cell population separately using fluorescence microscopy by counting the number of viable cells for each fluorescent label. A reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LC-MS/MS Quantification of (1R)-Deruxtecan Payload (DXd) in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab deruxtecan is an antibody-drug conjugate (ADC) that consists of the anti-HER2 antibody, trastuzumab, linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a cleavable tetrapeptide-based linker.[1][2] The targeted delivery of DXd to tumor cells enhances its therapeutic efficacy while minimizing systemic exposure.[2] Monitoring the levels of the released, active payload (DXd) in plasma is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of trastuzumab deruxtecan. This document provides a detailed protocol for the quantification of the active payload DXd in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action
Trastuzumab deruxtecan exerts its anti-tumor effect through a multi-step process. The trastuzumab component of the ADC binds to the HER2 receptor on the surface of tumor cells, leading to the internalization of the ADC-receptor complex.[3][4] Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the potent topoisomerase I inhibitor, DXd. The released DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.
Experimental Protocol: Quantification of DXd in Human Plasma
This protocol is adapted from a method developed for the quantification of ADC payloads in mouse serum and is suitable for adaptation to human plasma.
1. Materials and Reagents
-
Analytes and Internal Standard:
-
DXd (Deruxtecan payload) reference standard
-
Isotopically labeled internal standard (IS), such as DXd-d5, is recommended. Alternatively, a structural analog like exatecan can be used as a post-column infused internal standard.
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Ethanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, LC-MS grade)
-
Human plasma (K2EDTA)
-
-
Equipment:
-
Liquid Chromatography system (e.g., Shimadzu Nexera, Waters Acquity)
-
Tandem Mass Spectrometer (e.g., Sciex 7500+, Thermo Fisher Orbitrap Exploris 240)
-
Analytical column (e.g., C18 column, 2.1 mm x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
2. Standard Solutions Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of DXd and the internal standard in DMSO.
-
Working Solutions: Prepare serial dilutions of the DXd stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard in the same diluent.
3. Sample Preparation
The following protein precipitation method is a simple and effective way to extract DXd from plasma.
References
- 1. youtube.com [youtube.com]
- 2. gcms.cz [gcms.cz]
- 3. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Deruxtecan, a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs. Its combination with a monoclonal antibody via a cleavable linker system has demonstrated significant clinical efficacy, most notably in the form of Trastuzumab Deruxtecan (T-DXd).[1][2][3]
These application notes provide a comprehensive guide for researchers engaged in the development of novel ADCs utilizing Deruxtecan. This document outlines the mechanism of action, protocols for conjugation and characterization, and methodologies for in vitro and in vivo evaluation.
Mechanism of Action of Deruxtecan-Based ADCs
Deruxtecan-based ADCs exert their anti-tumor activity through a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the payload.[4]
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide linker (Gly-Gly-Phe-Gly). This cleavage releases the highly potent Deruxtecan payload.
-
Induction of DNA Damage and Apoptosis: The released Deruxtecan, a topoisomerase I inhibitor, intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to double-strand DNA breaks and ultimately, apoptotic cell death.
-
Bystander Effect: A key feature of Deruxtecan-based ADCs is the high membrane permeability of the payload. This allows the released Deruxtecan to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.
Experimental Protocols
Conjugation of Deruxtecan to a Monoclonal Antibody
This protocol describes the conjugation of a maleimide-functionalized Deruxtecan drug-linker to a monoclonal antibody via cysteine engineering. The process involves the reduction of interchain disulfide bonds in the antibody, followed by alkylation with the drug-linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-GGFG-Deruxtecan drug-linker
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Phosphate buffered saline (PBS) with EDTA
-
Purification system: Size Exclusion Chromatography (SEC) column
-
Solvents: DMSO for dissolving the drug-linker
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Calculate the required amount of TCEP for the desired level of reduction. For a high drug-to-antibody ratio (DAR) of ~8, a molar excess of TCEP is used to reduce all interchain disulfide bonds.
-
Add the TCEP solution to the antibody solution and incubate at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the Maleimide-GGFG-Deruxtecan in DMSO to prepare a stock solution.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is used.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column.
-
Elute the ADC with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Assess the DAR and purity of the ADC using methods described below.
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization of Deruxtecan-ADCs
HIC separates ADC species based on their hydrophobicity. The addition of the hydrophobic Deruxtecan payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
LC-MS provides a precise measurement of the intact mass of the ADC and its different drug-loaded species, allowing for accurate DAR determination.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. For some analyses, deglycosylation with PNGase F may be performed prior to LC-MS.
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
-
Mass Spectrometry:
-
Acquire mass spectra in positive ion mode over a suitable m/z range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC and its various drug-loaded forms.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
In Vitro Efficacy Assessment
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Deruxtecan-ADC, unconjugated antibody, and free Deruxtecan payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Deruxtecan-ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT/XTT Addition and Incubation: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: For MTT, add the solubilization solution and read the absorbance at 570 nm. For XTT, read the absorbance directly at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
This assay measures the ability of the ADC to induce the lysis of target cancer cells by immune effector cells.
Materials:
-
Target cancer cell line
-
Effector cells (e.g., Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs))
-
Deruxtecan-ADC and an isotype control antibody
-
Assay medium
-
Cell lysis detection reagent (e.g., LDH release assay kit or a fluorescent dye for dead cells)
Procedure:
-
Cell Preparation: Prepare target cells and effector cells.
-
Assay Setup: In a 96-well plate, add target cells, effector cells at a specific effector-to-target (E:T) ratio, and serial dilutions of the ADC or control antibody.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Lysis Detection: Measure the extent of target cell lysis using the chosen detection method.
-
Data Analysis: Calculate the percentage of specific lysis for each ADC concentration.
This assay evaluates the ability of the released Deruxtecan to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should be labeled with a fluorescent marker like GFP)
-
Deruxtecan-ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Treatment: Treat the co-culture with serial dilutions of the Deruxtecan-ADC.
-
Incubation: Incubate for 72-120 hours.
-
Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells by quantifying the fluorescence intensity.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the ADC. A decrease in viability in the co-culture indicates a bystander effect.
In Vivo Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Deruxtecan-ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2-positive human cancer cell line
-
Matrigel
-
Deruxtecan-ADC, vehicle control, and potentially a comparator ADC
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant a mixture of the cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the Deruxtecan-ADC and controls intravenously at the specified dose and schedule.
-
Efficacy Evaluation:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI).
Data Presentation
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) | Reference |
| SK-OV-3 | Ovarian Cancer | High (HER2+) | > 10,000 | |
| NCI-N87 | Gastric Cancer | High (HER2+) | - |
Note: The provided search results mention that the IC50 of T-DXd was calculated in 30 out of 49 gastric cancer cell lines, but specific values for each cell line are not detailed in the snippets. The SK-OV-3 cell line showed notable resistance to T-DXd.
Table 2: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Terminal Half-life (days) | Reference |
| Mouse | 10 | 23.7 - 33.2 | - | |
| Cynomolgus Monkey | - | - | - |
Note: The search results provide a range for clearance in mice and mention studies in cynomolgus monkeys but do not provide specific half-life values from the snippets. Trastuzumab in mice has a terminal half-life of approximately 160-167 hours (6.7-7 days).
Table 3: In Vivo Tumor Growth Inhibition by Trastuzumab Deruxtecan (T-DXd)
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| EMT6 (human HER2 expressing) | T-DXd | 53 | |
| Caki-1 (humanized) | T-DXd | 72 | |
| Caki-1 (humanized) | T-DXd + PD-1/CTLA-4 inhibitor | 121 |
Note: The data indicates that T-DXd demonstrates significant tumor growth inhibition in preclinical models, and this effect can be enhanced when combined with immune checkpoint inhibitors.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan, also known as Trastuzumab deruxtecan (T-DXd) or DS-8201a, is an antibody-drug conjugate (ADC) that has demonstrated significant antitumor activity in various preclinical and clinical settings.[1][2][3][4] It is composed of a humanized monoclonal antibody, trastuzumab, which targets the human epidermal growth factor receptor 2 (HER2), covalently linked to a potent topoisomerase I inhibitor payload, deruxtecan.[2] This design allows for the targeted delivery of the cytotoxic payload to HER2-expressing tumor cells. Upon binding to HER2 on the tumor cell surface, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing the deruxtecan payload and causing DNA damage and apoptosis. A key feature of this compound is its "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. These application notes provide a detailed experimental design and protocols for studying the in vivo efficacy of this compound.
Preclinical In Vivo Efficacy Data Summary
The following tables summarize representative quantitative data from preclinical in vivo studies of this compound in various cancer models.
Table 1: Efficacy of this compound in a HER2-Positive Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) on Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | - | ~2000 | - | |
| This compound | 1 | Single dose, IV | Significant regression | >100 | |
| This compound | 3 | Single dose, IV | Significant regression | >100 | |
| This compound | 10 | Single dose, IV | Significant regression | >100 | |
| Control IgG-ADC | 10 | Single dose, IV | ~2000 | 0 | |
| Anti-HER2 Antibody | 4 | Single dose, IV | ~1380 | 31 |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models of Breast Cancer
| PDX Model | ER/HER2 Status | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth/Control (%) | Reference |
| ST4565 | ER+/HER2+ | T-DM1 | 3 | Weekly | 100 | |
| ST4565 | ER+/HER2+ | This compound | 3 | Weekly | -51 (partial regression) | |
| ST4565C (T-DM1 resistant) | ER+/HER2+ | T-DM1 | 3 | Weekly | 100 | |
| ST4565C (T-DM1 resistant) | ER+/HER2+ | This compound | 3 | Weekly | 49 | |
| ST4480B | ER+/HER2+ | T-DM1 | up to 10 | Weekly | 46 | |
| ST4480B | ER+/HER2+ | This compound | 3 | Weekly | -68 (partial regression) | |
| ST4480C | ER+/HER2+ | T-DM1 | up to 10 | Weekly | 100 | |
| ST4480C | ER+/HER2+ | This compound | up to 10 | Weekly | 84 |
Table 3: Efficacy of this compound in Uterine and Ovarian Carcinosarcoma Models
| Model | HER2 Expression | Treatment | Outcome | Reference |
| Uterine CS Xenograft (SARARK-9) | 3+ | This compound | Remarkable inhibition of tumor growth | |
| Ovarian CS Cell Lines | 3+ | This compound | Highly effective in vitro | |
| Uterine Serous Carcinoma PDX | 3+ | This compound | Tumor growth suppression and prolonged survival |
Experimental Protocols
Animal Models and Cell Lines
1.1. Animal Selection:
-
Species: Mice.
-
Strain: Immunocompromised strains such as Nude (nu/nu), SCID, or NOD/SCID are required for xenograft studies. The choice of strain may depend on the specific tumor model and the need to avoid graft-versus-host disease.
-
Age: 6-8 weeks old female mice are commonly used.
-
Health Status: Animals should be healthy and free of pathogens.
1.2. Cell Line and Tumor Model Selection:
-
Cell Line Xenografts: Utilize human cancer cell lines with varying levels of HER2 expression (e.g., NCI-N87 for high HER2, BT-474 for high HER2, SK-BR-3 for high HER2, and MCF-7 for low HER2).
-
Patient-Derived Xenografts (PDX): PDX models, developed from patient tumor tissues, can better recapitulate the heterogeneity and clinical response of human tumors. Select PDX models with characterized HER2 expression levels.
1.3. Tumor Implantation:
-
Subcutaneous Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Inject approximately 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Orthotopic Implantation (for specific cancer types, e.g., breast cancer brain metastases):
-
Prepare a single-cell suspension of tumor cells (e.g., 1 x 10^5 cells in 1-2 µL of PBS).
-
Under anesthesia, inject the cells into the relevant organ (e.g., intracranially into the striatum for brain metastases models).
-
In Vivo Efficacy Study Design
2.1. Study Groups:
-
Vehicle Control: To assess baseline tumor growth.
-
This compound Treatment Group(s): At least one, but preferably multiple, dose levels to assess dose-response. Common doses in preclinical studies range from 1 to 10 mg/kg.
-
Isotype Control ADC: To control for non-specific effects of the antibody and payload.
-
Comparator Groups (Optional): Can include other standard-of-care treatments like T-DM1 or trastuzumab alone to compare efficacy.
2.2. Drug Preparation and Administration:
-
This compound is typically a lyophilized powder that needs to be reconstituted according to the manufacturer's instructions.
-
Administration Route: Intravenous (IV) injection via the tail vein is the standard route for preclinical studies.
2.3. Dosing Schedule:
-
Single Dose: To assess initial antitumor activity and pharmacodynamics.
-
Intermittent Dosing: Weekly or bi-weekly injections are common to mimic clinical dosing regimens.
2.4. Endpoint Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
-
Clinical Observations: Daily cage-side observations for any signs of distress or toxicity.
-
Survival: Monitor animals until a predefined endpoint is reached (e.g., tumor volume reaches a specific size like 1.0 cm³ or 1.5 cm³, or signs of morbidity are observed).
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. A T/C (Treatment/Control) ratio of ≤ 20% is often considered sensitive.
Post-Study Analysis
-
Histopathology and Immunohistochemistry (IHC): At the end of the study, tumors and major organs can be collected for histopathological analysis to assess tumor morphology and potential toxicities. IHC can be used to confirm HER2 expression and to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples can be collected at various time points to determine the concentration of this compound and its payload. Tumor biopsies can be analyzed for PD markers such as DNA damage (e.g., γH2AX).
Visualizations
Signaling Pathways
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Overview of TROP2-mediated signaling pathways implicated in cancer.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
Application Notes and Protocols for Assessing the Drug-to-Antibody Ratio (DAR) of (1R)-Deruxtecan ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the assessment of the drug-to-antibody ratio (DAR), a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) utilizing the cytotoxic payload (1R)-Deruxtecan. Accurate DAR determination is essential for ensuring the efficacy, safety, and consistency of these complex biotherapeutics.[1] This document outlines four common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Native Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Introduction to this compound ADCs and DAR
This compound is a potent topoisomerase I inhibitor used as a payload in several successful ADCs, such as Trastuzumab Deruxtecan (T-DXd).[2][3][4] These ADCs are designed to selectively deliver the cytotoxic drug to target cancer cells, minimizing systemic toxicity. The DAR represents the average number of drug molecules conjugated to a single antibody. For cysteine-linked ADCs like those utilizing a cleavable linker with Deruxtecan, a common target DAR is approximately 8. The distribution of drug-loaded species is also a critical parameter to monitor.
Mechanism of Action of Deruxtecan-Based ADCs
Deruxtecan-based ADCs function through a multi-step process initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex via endocytosis. Within the lysosome of the cancer cell, the linker connecting the antibody and Deruxtecan is cleaved by enzymes such as cathepsins. The released Deruxtecan then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis of the cancer cell. A key feature of Deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of (1R)-Deruxtecan in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), has demonstrated significant antitumor activity in a variety of HER2-expressing solid tumors. Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a critical preclinical platform for evaluating the efficacy of novel cancer therapeutics. These models are favored for their ability to retain the histological and genetic characteristics of the original patient tumor, offering a more predictive assessment of therapeutic response compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive guide for the utilization of this compound within PDX models, covering experimental design, detailed protocols for model establishment and drug administration, and endpoint analysis. The information presented is intended to facilitate the generation of robust and reproducible data for the preclinical evaluation of this potent anti-cancer agent.
Mechanism of Action and Signaling Pathway
Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate composed of the anti-HER2 monoclonal antibody, trastuzumab, linked to a topoisomerase I inhibitor payload, deruxtecan. The mechanism of action begins with the binding of the trastuzumab component to the HER2 receptor on the surface of tumor cells. This binding leads to the internalization of the ADC-HER2 complex. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing deruxtecan. The released deruxtecan then enters the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death. A key feature of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and exert a "bystander effect," killing neighboring tumor cells that may have lower or no HER2 expression.
Experimental Protocols
The following protocols provide a detailed methodology for establishing PDX models and evaluating the efficacy of this compound.
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the key steps for the successful engraftment and propagation of patient tumor tissue in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue (collected in sterile, iced medium)
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null [NSG] or similar)
-
Surgical instruments (scalpels, forceps, scissors)
-
Matrigel (optional, can improve engraftment rates)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Sterile saline or PBS
Procedure:
-
Tumor Tissue Processing:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue on ice to a sterile biosafety cabinet.
-
Wash the tissue with sterile, ice-cold PBS or saline to remove any blood clots or debris.
-
Using sterile instruments, mince the tumor into small fragments of approximately 2-3 mm³.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the immunodeficient mouse using a standardized protocol.
-
Shave and sterilize the implantation site (typically the flank or orthotopically, depending on the tumor type).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (1:1 ratio).
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice daily for the first week for signs of distress, infection, or wound dehiscence.
-
Once tumors become palpable, measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Tumor Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and repeat the process from Step 1 to implant into a new cohort of mice for expansion.
-
This compound (as T-DXd) Administration in PDX Models
This protocol details the preparation and administration of Trastuzumab Deruxtecan to tumor-bearing mice.
Materials:
-
Trastuzumab Deruxtecan (T-DXd)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
Tumor-bearing PDX mice (tumor volume ~100-200 mm³)
-
Appropriate syringes and needles for intravenous injection
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors in the expansion cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Preparation:
-
Reconstitute the lyophilized T-DXd powder according to the manufacturer's instructions using a sterile vehicle to the desired stock concentration.
-
Further dilute the stock solution with the vehicle to the final dosing concentration based on the mean body weight of the mice in each group.
-
-
Drug Administration:
-
Administer T-DXd intravenously (IV) via the tail vein.
-
A common dosing regimen is 5-10 mg/kg administered once every three weeks. The specific dose and schedule should be optimized based on the PDX model and study objectives.
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Monitoring:
-
Monitor tumor volume and body weight at least twice weekly.
-
Observe the animals for any signs of toxicity or adverse effects.
-
Data Presentation: Efficacy of Trastuzumab Deruxtecan in PDX Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Trastuzumab Deruxtecan in various PDX models.
Table 1: Tumor Growth Inhibition in Breast Cancer PDX Models
| PDX Model | HER2 Status | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| DFBM-355 | HER2-positive (IHC 3+) | T-DXd | 10 | Once every 3 weeks | Significant tumor regression and prolonged survival | [1] |
| DFBM-1409 | HER2-low (IHC 2+, ISH-) | T-DXd | 10 | Once every 3 weeks | Significant tumor growth reduction and prolonged survival | [2] |
Table 2: Efficacy in Gastric Cancer Xenograft Models
| Xenograft Model | HER2 Expression | Treatment | Dose (mg/kg) | T/C (%)* | p-value | Reference |
| NCI-N87 | High | T-DXd | 10 | -6.1 | 0.084 | [3] |
| Capan-1 | Low | T-DXd | 10 | -42.35 | 0.0071 | [3] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A negative value indicates tumor regression.
Table 3: Clinical Efficacy in HER2-Low Gastric/GEJ Adenocarcinoma (Exploratory Cohort Results)
| Cohort | HER2 Status | Treatment | Confirmed Objective Response Rate (ORR) | Median Overall Survival (OS) (months) | Reference |
| Cohort 1 | IHC 2+/ISH- | T-DXd | 26.3% | 7.8 | [4] |
| Cohort 2 | IHC 1+ | T-DXd | 9.5% | 8.5 |
Endpoint Analysis
The following are key endpoints to be analyzed in PDX studies evaluating this compound.
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Regression: The percentage of tumors that decrease in size relative to their initial volume.
-
Overall Survival: The time from the start of treatment to the death of the animal or euthanasia due to tumor burden or toxicity.
Secondary Endpoints:
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): To assess HER2 expression levels and changes in proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues collected at the end of the study.
-
Pharmacodynamic (PD) Markers: Analysis of DNA damage markers such as γH2AX and pRAD50 in tumor tissue to confirm the mechanism of action.
-
-
Toxicity Assessment:
-
Body Weight: Regular monitoring of body weight as an indicator of general health.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.
-
Histopathology: Of major organs at the end of the study to assess for any treatment-related toxicities.
-
Conclusion
The use of this compound in patient-derived xenograft models provides a powerful and clinically relevant platform for preclinical efficacy and safety evaluation. The detailed protocols and application notes presented here offer a framework for researchers to design and execute robust studies, contributing to a deeper understanding of the therapeutic potential of this promising anti-cancer agent. Adherence to these standardized methodologies will facilitate the generation of high-quality, reproducible data essential for advancing the clinical development of Trastuzumab Deruxtecan.
References
- 1. onclive.com [onclive.com]
- 2. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 3. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 4. Trastuzumab Deruxtecan in Anti–Human Epidermal Growth Factor Receptor 2 Treatment–Naive Patients With Human Epidermal Growth Factor Receptor 2–Low Gastric or Gastroesophageal Junction Adenocarcinoma: Exploratory Cohort Results in a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). T-DXd is designed for targeted delivery to HER2-expressing cancer cells. Following internalization, the linker is cleaved, releasing Deruxtecan into the cell. Deruxtecan induces DNA damage, which subsequently triggers programmed cell death, or apoptosis.[1][2] The analysis of apoptosis is a critical step in evaluating the efficacy of chemotherapeutic agents like this compound. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and quantitative method to assess the various stages of apoptosis at the single-cell level.
This document provides detailed protocols for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with data presentation guidelines and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication.[3][4] This extensive DNA damage activates a cascade of cellular stress responses, primarily through the DNA Damage Response (DDR) pathway, involving the activation of sensor kinases like ATM and ATR.[1] These kinases, in turn, activate downstream effectors such as Chk2 and the tumor suppressor protein p53. Activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis. The apoptotic cascade can proceed through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9, or the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Data Presentation
Quantitative data from flow cytometry analysis should be presented in a clear and structured format to allow for easy comparison between different treatment conditions. The following table is a template for presenting apoptosis data obtained from Annexin V and Propidium Iodide staining.
Table 1: Quantitative Analysis of Apoptosis in Cancer Cells Treated with this compound
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 50 | 42.1 ± 4.1 | 35.2 ± 3.7 | 22.7 ± 2.9 |
| This compound | 100 | 15.8 ± 2.9 | 48.9 ± 5.3 | 35.3 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments. The percentage of necrotic cells (Annexin V- / PI+) is generally low in apoptosis studies and can be included as a separate column if significant.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture
-
Cell Seeding: Seed the cancer cell line of interest in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Treatment: After allowing the cells to adhere overnight, treat the cells with varying concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and drug concentration.
Protocol 2: Staining for Apoptosis Using Annexin V and Propidium Iodide
This protocol is adapted from standard Annexin V/PI staining procedures.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
1X Annexin V Binding Buffer (commercially available or prepared as 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Micracentrifuge tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
For suspension cells, collect the cells directly.
-
Collect all cells, including any floating in the medium, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation of FITC and PI.
-
Compensation: Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gating:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis).
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the quantitative analysis of apoptosis induced by this compound using flow cytometry. Accurate and reproducible assessment of apoptosis is essential for understanding the mechanism of action of this and other cytotoxic agents and for their continued development in cancer therapy. The provided diagrams and data presentation templates are intended to facilitate clear communication and interpretation of experimental results.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Durvalumab and T-DXd Synergistically Promote Apoptosis of Cholangiocarcinoma Cells by Downregulating EGR1 Expression Through Inhibiting P38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical and clinical combination therapy studies involving (1R)-Deruxtecan, the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd).
Introduction
This compound, upon intracellular release from its antibody carrier, induces double-stranded DNA breaks, leading to apoptosis in cancer cells.[1] Combination therapies are being explored to enhance the efficacy of T-DXd, overcome potential resistance mechanisms, and expand its therapeutic application.[2] Rational combination strategies often involve agents that synergize with the mechanism of action of deruxtecan, such as inhibitors of the DNA damage response (DDR) pathway.[3][4] This document outlines key considerations for study design, experimental protocols, and data interpretation for evaluating this compound-based combination therapies.
Preclinical Study Design and Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with other therapeutic agents in cancer cell lines.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Culture HER2-expressing cancer cell lines (e.g., NCI-N87 gastric cancer, various breast cancer cell lines) in appropriate media.[3]
-
Drug Preparation: Prepare stock solutions of T-DXd and the combination agent. For in vitro studies, T-DXd concentrations can range from 0.005 µg/mL to 0.2 µg/mL.
-
Treatment: Seed cells in 96-well plates and treat with a matrix of T-DXd and the combination agent concentrations for a defined period (e.g., 7 days).
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Use synergy models such as the Bliss independence model or the highest single agent (HSA) model to determine the nature of the drug interaction. A combination index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Example In Vitro Synergy Data with DDR Inhibitors
| Combination Agent | Cell Lines Showing Synergy |
| AZD6738 (ATR inhibitor) | 12 out of 27 breast cancer cell lines |
| AZD1775 (WEE1 inhibitor) | 9 out of 27 breast cancer cell lines |
| AZD1390 (ATM inhibitor) | 6 out of 27 breast cancer cell lines |
Mechanism of Action and Signaling Pathway Analysis
Objective: To elucidate the molecular mechanisms underlying the observed synergistic effects.
Experimental Protocol: Western Blotting
-
Treatment and Lysis: Treat cancer cells with T-DXd, the combination agent, and the combination for various time points. Lyse the cells to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the relevant signaling pathways (e.g., pATR, pChk1, pATM, γH2AX, cleaved Caspase-3).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
DOT Script for DNA Damage Response Pathway
Caption: T-DXd-induced DNA damage and combination with DDR inhibitors.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound-based combination therapy in animal models.
Experimental Protocol: Xenograft and PDX Models
-
Model Establishment: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., NCI-N87) into immunodeficient mice. Alternatively, use patient-derived xenograft (PDX) models for higher clinical relevance.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 0.2 cm³), randomize mice into treatment groups: vehicle control, T-DXd alone, combination agent alone, and the combination. Administer T-DXd intravenously (e.g., 3-10 mg/kg every 3 weeks). The dosing schedule for the combination agent should be based on previous studies.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include overall survival and body weight monitoring for toxicity.
-
Data Analysis: Calculate TGI for each treatment group compared to the vehicle control. Statistical significance can be determined using appropriate tests (e.g., ANOVA).
Table 2: Example In Vivo Efficacy Data in NCI-N87 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI) |
| T-DXd (3 mg/kg) | 74% |
| AZD6738 (25 mg/kg BID) | 68% |
| AZD1775 (60 mg/kg, 5 days on/2 days off) | 47% |
| AZD1390 (10 mg/kg) | 31% |
| T-DXd + AZD6738 | >100% (19% regression) |
| T-DXd + AZD1775 | 90% |
| T-DXd + AZD1390 | 99% |
DOT Script for In Vivo Experimental Workflow
Caption: Workflow for in vivo combination therapy studies.
Clinical Trial Design Considerations
Clinical trials investigating T-DXd in combination with other agents are ongoing across various tumor types.
Key Design Elements:
-
Phase I (Dose Escalation/Expansion): To determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE) of the combination therapy.
-
Phase II (Efficacy and Safety): To evaluate the preliminary antitumor activity (e.g., objective response rate, progression-free survival) and safety profile of the combination at the RDE.
-
Phase III (Comparative Efficacy): To compare the efficacy and safety of the combination therapy against the standard of care in a randomized setting.
Patient Population: Eligibility criteria should be clearly defined, including tumor type, HER2 expression status (e.g., HER2-positive, HER2-low), and prior lines of therapy.
Endpoints:
-
Primary Endpoints: Progression-free survival (PFS), overall survival (OS), objective response rate (ORR), and pathological complete response (pCR) in the neoadjuvant setting.
-
Secondary Endpoints: Duration of response (DOR), clinical benefit rate (CBR), and safety.
Table 3: Overview of Selected Clinical Trials with T-DXd Combination Therapy
| Trial Identifier | Phase | Combination Agent(s) | Indication |
| DESTINY-Breast07 (NCT04538742) | Ib/II | Durvalumab, Pertuzumab, Paclitaxel, Tucatinib | HER2+ Metastatic Breast Cancer |
| NCT04553770 | II | Anastrozole | HER2-low, HR+ Early Stage Breast Cancer |
| DESTINY-Gastric03 | III | Chemotherapy +/- Pembrolizumab | HER2+ Advanced Gastric Cancer |
| DESTINY-Breast09 | III | Pertuzumab | HER2+ Metastatic Breast Cancer |
DOT Script for Clinical Trial Phases
Caption: Phases of clinical development for combination therapies.
Conclusion
The design of combination therapy studies with this compound requires a multi-faceted approach, from in vitro synergy screening and mechanistic studies to well-designed in vivo efficacy and safety evaluations. The ultimate goal is to identify rational, synergistic combinations that can improve patient outcomes in the clinical setting. The protocols and considerations outlined in these application notes provide a framework for the rigorous preclinical and clinical investigation of novel this compound-based combination therapies.
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of (1R)-Deruxtecan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of (1R)-Deruxtecan.
Frequently Asked Questions (FAQs)
Q1: What is the conjugation chemistry of this compound?
A1: this compound is conjugated to antibodies via a maleimide-thiol reaction. The Deruxtecan payload is functionalized with a maleimide group, which reacts with free sulfhydryl (thiol) groups on the antibody to form a stable thioether bond.[1][][3][4] These thiol groups are typically generated by reducing the antibody's interchain disulfide bonds.[3]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a Deruxtecan-ADC?
A2: The optimal DAR can depend on the specific antibody and target. A commercially available conjugation kit for Deruxtecan aims for an average DAR of 4. However, the clinically approved and marketed ADC, Trastuzumab Deruxtecan (Enhertu®), has a higher DAR of approximately 8. It is crucial to optimize and characterize the DAR for each specific ADC construct.
Q3: How can I determine the DAR of my Deruxtecan conjugate?
A3: Several analytical techniques can be used to determine the DAR. Hydrophobic Interaction Chromatography (HIC) is a common method for assessing DAR and the heterogeneity of the ADC. Other methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry. UV-Vis spectroscopy can provide an estimation of the DAR by measuring the absorbance at 280 nm (for the antibody) and 380 nm (for Deruxtecan).
Q4: What causes aggregation of Deruxtecan-ADCs and how can I prevent it?
A4: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like Deruxtecan. The increased hydrophobicity of the ADC after conjugation can lead to the formation of aggregates. Other contributing factors include manufacturing conditions (e.g., high shear forces), storage conditions (e.g., temperature fluctuations, light exposure), and the use of organic solvents during conjugation. To mitigate aggregation, it is recommended to:
-
Perform the conjugation experiment shortly before subsequent use.
-
Optimize buffer conditions and consider the use of excipients that prevent aggregation.
-
Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.
-
Carefully control storage and handling conditions.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency or Low DAR
| Potential Cause | Suggested Solution |
| Inactive Maleimide Group | The maleimide ring on Deruxtecan is susceptible to hydrolysis at neutral to alkaline pH. Prepare the Deruxtecan solution fresh in an anhydrous solvent like DMSO and add it to the reaction buffer immediately before starting the conjugation. If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for a short period. |
| Insufficient Free Thiols on the Antibody | Ensure complete reduction of the antibody's disulfide bonds. Use an adequate molar excess of the reducing agent (e.g., TCEP or DTT). Confirm the presence of free thiols before starting the conjugation reaction. |
| Suboptimal Reaction pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. At pH below 6.5, the reaction rate slows down. Above pH 7.5, maleimide hydrolysis increases. |
| Incorrect Molar Ratio of Reactants | A 10-20 fold molar excess of the maleimide-functionalized Deruxtecan to the antibody is a common starting point. This ratio may need to be optimized for your specific antibody. |
| Low Antibody Purity | Contaminating proteins (e.g., BSA) or other amine-containing molecules in the antibody preparation can compete with the antibody for conjugation, leading to lower efficiency. Ensure the antibody purity is >95%. |
| Presence of Interfering Substances in the Buffer | Buffers containing free thiols (e.g., mercaptoethanol) or primary amines (e.g., Tris) can interfere with the conjugation reaction. Use a non-interfering buffer such as PBS. |
Issue 2: High Levels of Unconjugated Antibody
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or adjust the temperature. A typical incubation is 1-2 hours at room temperature or overnight at 4°C. Ensure proper mixing during the reaction. |
| All factors listed under "Low Conjugation Efficiency" | Systematically review and optimize all parameters mentioned in the previous section, including reagent quality, buffer composition, pH, and molar ratios. |
| Inefficient Purification | Use an appropriate purification method, such as size-exclusion chromatography (SEC), to effectively separate the conjugated ADC from the unconjugated antibody. |
Experimental Protocols
Protocol 1: Antibody Reduction and Deruxtecan Conjugation (General Protocol)
This protocol is a general guideline and may require optimization for your specific antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound with maleimide functional group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching solution: N-acetylcysteine or cysteine
-
Desalting column
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing interfering substances (e.g., Tris, glycine), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Reduction (using TCEP):
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 30-60 minutes. TCEP generally does not need to be removed before conjugation.
-
-
Deruxtecan Preparation:
-
Prepare a 10 mM stock solution of maleimide-functionalized Deruxtecan in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the Deruxtecan stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a small molecule thiol like N-acetylcysteine or cysteine to a final concentration of 10 mM to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC conjugate using a desalting column or size-exclusion chromatography to remove excess Deruxtecan and other small molecules.
-
Visualizations
Experimental Workflow for Deruxtecan Conjugation
Caption: Workflow for the conjugation of this compound to an antibody.
Mechanism of Action and Signaling Pathway of Deruxtecan-ADC
Caption: Mechanism of action of a Deruxtecan-based ADC leading to apoptosis.
References
Technical Support Center: Optimizing (1R)-Deruxtecan Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R)-Deruxtecan, the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). The guidance focuses on optimizing T-DXd dosage for in vivo studies to achieve desired therapeutic outcomes while managing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it delivered in vivo?
This compound (DXd) is a potent topoisomerase I inhibitor.[1][2] For in vivo studies, it is delivered as the payload of an antibody-drug conjugate (ADC), most notably Trastuzumab Deruxtecan (T-DXd, DS-8201a).[3][4] This ADC consists of the anti-HER2 antibody Trastuzumab, a cleavable tetrapeptide-based linker, and approximately eight molecules of DXd per antibody.[3] The ADC selectively targets HER2-expressing tumor cells, after which the linker is cleaved by lysosomal enzymes like cathepsins, releasing the DXd payload inside the cell to induce DNA damage and apoptosis.
Q2: What are typical starting dosages for T-DXd in preclinical mouse models?
Dosages in preclinical mouse xenograft and patient-derived xenograft (PDX) models typically range from 1 mg/kg to 10 mg/kg administered intravenously (IV). The optimal dose depends on the tumor model, its level of HER2 expression, and the study's endpoint (e.g., efficacy vs. toxicity). Studies have demonstrated dose-proportional pharmacokinetics in mice. For example, a 4 mg/kg dose has been used in uterine serous carcinoma xenograft models, administered on day 1 and day 15. In other models, weekly dosing of 3 mg/kg has been evaluated.
Q3: How does HER2 expression level affect T-DXd dosage and efficacy?
There is a positive correlation between HER2 expression and the concentration of released DXd in the tumor. Models with higher HER2 expression, such as NCI-N87 xenografts, tend to accumulate higher levels of the payload. However, T-DXd is also effective in tumors with low HER2 expression due to a potent "bystander effect." The high membrane permeability of the released DXd allows it to diffuse from HER2-positive cells to kill adjacent HER2-negative tumor cells. Therefore, while a high HER2 level can lead to greater efficacy at a given dose, the bystander effect makes T-DXd a viable option for heterogeneous or low-expressing tumors.
Q4: What are the key pharmacokinetic parameters to consider?
Key parameters include the plasma pharmacokinetics of the total antibody, the intact ADC (T-DXd), and the released DXd payload. In mouse models, following a 10 mg/kg IV dose, plasma AUCs for T-DXd ranged from 1.96–2.75 μmol/L·day. Notably, tumor concentrations of released DXd can be over 10-fold higher than plasma levels, highlighting the targeted delivery. Monitoring these parameters can help correlate drug exposure with pharmacodynamic responses and efficacy.
Q5: What are the primary toxicity concerns with T-DXd in vivo and how can they be monitored?
The primary dose-limiting toxicity observed in both preclinical models and clinical studies is interstitial lung disease (ILD)/pneumonitis. In cynomolgus monkeys, T-DXd administered at ≥30 mg/kg every three weeks resulted in interstitial pneumonitis. Other potential toxicities include hematologic adverse events like neutropenia and thrombocytopenia. For in vivo studies, monitoring should include:
-
Regular body weight measurements.
-
Clinical observation for signs of distress, such as changes in breathing or activity.
-
At study endpoint, histopathological analysis of lung tissue is critical to assess for signs of inflammation or fibrosis.
-
Complete blood counts (CBCs) to monitor for hematologic toxicities.
Troubleshooting Guide
Issue 1: Higher-than-expected toxicity or animal mortality is observed.
-
Possible Cause: The administered dose is too high for the specific animal model or strain. Sensitivity to T-DXd can vary.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the T-DXd dose for subsequent cohorts. Dose reductions of 20-25% are a reasonable starting point. Clinical guidelines for managing adverse events recommend dose reductions from 5.4 mg/kg to 4.4 mg/kg, and then to 3.2 mg/kg.
-
Change the Dosing Schedule: Switch from a weekly schedule to an every-two-weeks or every-three-weeks (Q3W) schedule to allow for recovery between doses.
-
Review Animal Health: Ensure the animals are healthy and free from underlying conditions before dosing.
-
Refine Administration: Confirm proper IV administration technique to avoid extravasation or incorrect dosing.
-
Issue 2: Suboptimal anti-tumor efficacy is observed.
-
Possible Cause 1: The T-DXd dose is too low.
-
Solution: If no toxicity is observed, consider a dose-escalation study. Increase the dose in subsequent cohorts (e.g., from 3 mg/kg to 5 mg/kg) and monitor for both efficacy and safety.
-
-
Possible Cause 2: The tumor model has very low or no HER2 expression.
-
Solution: Confirm the HER2 expression level of your tumor model via immunohistochemistry (IHC) or flow cytometry. While T-DXd has a bystander effect, a threshold of HER2 expression is still necessary for initial ADC binding and internalization.
-
-
Possible Cause 3: Development of drug resistance.
-
Solution: Acquired resistance can occur. Consider investigating mechanisms of resistance, such as loss of HER2 expression. In preclinical research, combining T-DXd with other agents may be explored to overcome resistance.
-
Issue 3: High variability in tumor response within the same treatment group.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure all personnel are thoroughly trained in the IV injection procedure for the chosen animal model to guarantee consistent dosing.
-
-
Possible Cause 2: Tumor heterogeneity.
-
Solution: Patient-derived xenograft (PDX) models can have significant inter-tumoral heterogeneity. Ensure tumors are randomized into treatment groups based on initial volume. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause 3: Variability in ADC pharmacokinetics.
-
Solution: In a satellite group of animals, collect plasma or tumor samples to analyze the pharmacokinetics of T-DXd and released DXd to ensure consistent drug exposure.
-
Data Presentation: Quantitative Summary
Table 1: Pharmacokinetic Parameters of T-DXd in Tumor-Bearing Mouse Models (10 mg/kg IV Dose)
| Parameter | NCI-N87 (High HER2) | Capan-1 (Medium HER2) | JIMT-1 (Medium HER2) | MDA-MB-468 (Low HER2) |
| Total Antibody AUC (μmol/L·day) | 3.88 | 2.32 | 3.01 | 3.39 |
| T-DXd (ADC) AUC (μmol/L·day) | 2.75 | 1.96 | 2.50 | 2.65 |
| Released DXd in Tumor AUC (nM·day) | 493.6 | 277.5 | N/A | 156.5 |
AUC: Area Under the Curve
Table 2: Preclinical and Clinical Dose Reference for T-DXd
| Context | Recommended Starting Dose | Dose Reduction Schedule | Frequency | Reference(s) |
| Preclinical (Mouse Models) | 1 - 10 mg/kg | Model-dependent | Weekly, Q2W, or Q3W | |
| Clinical (Breast, NSCLC) | 5.4 mg/kg | 1st: 4.4 mg/kg; 2nd: 3.2 mg/kg | Every 3 Weeks (Q3W) | |
| Clinical (Gastric Cancer) | 6.4 mg/kg | 1st: 5.4 mg/kg; 2nd: 4.4 mg/kg | Every 3 Weeks (Q3W) |
Experimental Protocols
Protocol: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specifics such as cell numbers, tumor volume endpoints, and dosing schedules should be optimized for your model.
-
Animal Model: Use immunodeficient mice (e.g., CB-17/SCID or NOD/SCID) aged 6-8 weeks.
-
Cell Line Preparation: Culture HER2-expressing tumor cells (e.g., NCI-N87, BT474, or USC-ARK2) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation:
-
Resuspend cells in a sterile solution like PBS, often mixed 1:1 with Matrigel to support initial growth.
-
Subcutaneously inject the cell suspension (e.g., 5-10 million cells in 150-200 µL) into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle Control, T-DXd low dose, T-DXd high dose).
-
-
Drug Preparation and Administration:
-
Reconstitute lyophilized T-DXd according to the manufacturer's instructions. Dilute to the final desired concentration with a sterile vehicle (e.g., PBS).
-
Administer T-DXd intravenously (IV) via the tail vein at the specified dose and schedule (e.g., 4 mg/kg on Day 1 and Day 15).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity.
-
-
Study Endpoints:
-
The primary efficacy endpoint is typically tumor growth inhibition or regression.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 1.5 - 2.0 cm³), if body weight loss exceeds 20%, or if significant signs of morbidity are observed, in accordance with IACUC guidelines.
-
At necropsy, collect tumors and key organs (especially lungs) for histopathological analysis.
-
Visualizations
Caption: Mechanism of action for Trastuzumab Deruxtecan (T-DXd).
References
- 1. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target toxicity of (1R)-Deruxtecan ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target toxicity of (1R)-Deruxtecan Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of Deruxtecan ADCs?
A1: The off-target toxicity of Deruxtecan ADCs is multifactorial and primarily stems from the premature release of the cytotoxic payload, deruxtecan (DXd), in systemic circulation before reaching the tumor site.[1][2][] Key contributing mechanisms include:
-
Linker Instability: Although designed to be stable, the cleavable linker in Deruxtecan ADCs can undergo premature cleavage in the plasma, releasing the highly potent DXd payload systemically.[2][4]
-
Bystander Effect: The membrane-permeable nature of the DXd payload, while beneficial for killing antigen-negative tumor cells in the vicinity of target cells (bystander effect), can also lead to the diffusion of the payload into healthy tissues, causing off-target toxicity.
-
Target-Independent Uptake: ADCs can be taken up by healthy cells, such as hepatocytes and immune cells (e.g., macrophages), through mechanisms like non-specific endocytosis or Fc receptor-mediated uptake. This can lead to the intracellular release of DXd in non-target cells.
-
On-Target, Off-Tumor Toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues, leading to on-target binding and subsequent toxicity in these non-malignant cells.
Q2: What are the common off-target toxicities observed with Deruxtecan ADCs in clinical and preclinical studies?
A2: The off-target toxicities associated with Deruxtecan ADCs are often related to the payload's effect on rapidly dividing cells and uptake in specific organs. Common toxicities include:
| Toxicity | Grade (Reported) | Putative Mechanism |
| Hematologic Toxicities | ||
| Neutropenia | Grade ≥3 | Off-target uptake of the payload by hematopoietic precursor cells in the bone marrow. |
| Anemia | Grade ≥3 | Off-target uptake of the payload by hematopoietic precursor cells in the bone marrow. |
| Thrombocytopenia | Grade ≥3 | Off-target uptake of the payload by megakaryocytes. |
| Gastrointestinal Toxicities | ||
| Nausea and Vomiting | Any grade | Payload effect on the gastrointestinal tract. |
| Diarrhea | Grade ≥3 | Payload effect on the gastrointestinal tract. |
| Pulmonary Toxicity | ||
| Interstitial Lung Disease (ILD)/Pneumonitis | Grade ≥2 (can be fatal) | The exact mechanism is not fully understood but may involve non-specific uptake by alveolar macrophages. |
| Hepatotoxicity | ||
| Elevated Liver Enzymes | Any grade | Off-target uptake by hepatocytes and Kupffer cells. |
| Cardiotoxicity | ||
| Decreased Left Ventricular Ejection Fraction (LVEF) | Any grade | Mechanism under investigation. |
Q3: How can we experimentally assess the off-target toxicity of our Deruxtecan ADC in vitro?
A3: Several in vitro assays can be employed to evaluate the off-target toxicity of a Deruxtecan ADC. These assays help in understanding the mechanisms of toxicity and in screening for candidates with a better safety profile.
-
Cytotoxicity Assays in Antigen-Negative Cells: This is a fundamental assay to determine the direct cytotoxic effect of the ADC on cells that do not express the target antigen.
-
Bystander Killing Assays: These assays are crucial for understanding the potential for off-target toxicity due to the membrane-permeable DXd payload.
-
In Vitro 3D Spheroid/Organoid Models: Using co-cultures of target and non-target cells in a 3D format can provide a more physiologically relevant model to assess both on-target efficacy and off-target bystander toxicity.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in antigen-negative cell lines in a standard cytotoxicity assay.
Possible Cause: Premature release of the DXd payload from the ADC due to linker instability in the cell culture medium.
Troubleshooting Steps:
-
Linker Stability Assay: Perform an in vitro plasma stability assay to assess the rate of payload release from the ADC over time.
-
Control Experiments: Include free DXd payload as a control in your cytotoxicity assays to understand the intrinsic sensitivity of the antigen-negative cells to the payload.
-
Linker Modification: If linker instability is confirmed, consider re-engineering the linker to improve its stability in plasma while maintaining its cleavability within the target tumor cells.
Problem 2: Significant bystander killing of non-target cells observed in co-culture models, suggesting potential for high in vivo off-target toxicity.
Possible Cause: The high membrane permeability of the DXd payload leads to its diffusion out of the target cells and into neighboring non-target cells.
Troubleshooting Steps:
-
Modulate Payload Properties: While challenging for a specific ADC, in the development phase, exploring payload modifications to reduce membrane permeability without compromising potency could be a strategy.
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR might reduce the amount of payload released per ADC molecule, potentially mitigating the bystander effect. However, this needs to be balanced with maintaining efficacy.
-
Inverse Targeting Strategy: In a preclinical setting, co-administration of a payload-binding antibody fragment can help neutralize and clear the released payload from circulation, reducing its exposure to non-tumor tissues.
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This protocol is designed to assess the bystander killing effect of a Deruxtecan ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cell line (e.g., transfected with a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
Deruxtecan ADC
-
Control ADC (non-binding or with a non-cleavable linker)
-
Free DXd payload
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Seeding: Seed a 1:1 mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Deruxtecan ADC, control ADC, and free DXd payload in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC/payload dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Imaging and Analysis:
-
At the end of the incubation period, wash the cells with PBS.
-
Image the wells using a fluorescence microscope or a high-content imager to visualize and count the viable GFP-positive (Ag-) cells.
-
The reduction in the number of GFP-positive cells in the presence of Ag+ cells and the Deruxtecan ADC, compared to controls, indicates the extent of the bystander effect.
-
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture treated with the Deruxtecan ADC compared to the Ag- cells treated alone indicates a bystander effect.
Visualizations
Signaling Pathway: Deruxtecan ADC Mechanism of Action and Bystander Effect
Caption: Mechanism of action of Deruxtecan ADC leading to apoptosis in target and bystander cells.
Experimental Workflow: Assessing Off-Target Cytotoxicity
Caption: A workflow for the preclinical assessment of off-target toxicity of Deruxtecan ADCs.
Logical Relationship: Strategies to Mitigate Off-Target Toxicity
Caption: Key strategies for the mitigation of off-target toxicities associated with Deruxtecan ADCs.
References
- 1. innocentive.com [innocentive.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Improving the solubility of (1R)-Deruxtecan for in vitro assays
Welcome to the technical support center for (1R)-Deruxtecan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent topoisomerase I inhibitor. It is the cytotoxic payload used in antibody-drug conjugates (ADCs) such as Trastuzumab Deruxtecan.[1][] Its mechanism of action involves binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks generated during DNA replication.[3] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5]
Q2: What are the main challenges when working with this compound in vitro?
A2: The primary challenge is its low aqueous solubility. As a hydrophobic molecule, this compound can precipitate out of solution when diluted into aqueous cell culture media or assay buffers, leading to inaccurate and non-reproducible results. Careful preparation of stock and working solutions is critical to maintain its solubility and activity.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to be soluble in DMSO at concentrations up to 100 mg/mL. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability (up to 1 year at -80°C). For short-term use, some sources suggest that solutions can be stored at 4°C for up to a week.
Q5: What concentration range of this compound should I use for in vitro cell viability assays?
A5: The effective concentration can vary significantly depending on the cell line and assay duration. Published studies using the full ADC (Trastuzumab Deruxtecan) have tested concentrations ranging from 0.005 µg/mL to 100 µg/mL. For the payload alone (DXd, which is Deruxtecan), it is advisable to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the IC50 for your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution | - Solvent (DMSO) has absorbed water.- Storage temperature is too high. | - Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.- Ensure stock solutions are stored at -20°C or -80°C. |
| Precipitation upon dilution into aqueous media | - The final concentration of DMSO is too low to maintain solubility.- The aqueous buffer is not compatible. | - Keep the final DMSO concentration in your assay as high as tolerable for your cells (typically ≤0.5%), but sufficient to maintain solubility.- Prepare an intermediate dilution in a co-solvent like PEG300 before the final dilution into aqueous media.- Consider using a small amount of a non-ionic surfactant like Tween-80 in your final working solution, if compatible with your assay.- Always add the stock solution to the aqueous buffer with vigorous mixing. |
| Inconsistent or no biological activity | - Compound degradation due to improper storage or handling.- Inaccurate concentration due to precipitation.- Compound has low stability in the final working solution. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Visually inspect for any precipitation before use. If observed, centrifuge the vial and use the supernatant, noting that the concentration may be lower than expected.- Prepare working solutions fresh for each experiment and use them immediately. |
| High background signal or off-target effects | - High concentration of DMSO in the final assay volume. | - Perform a vehicle control with the same final concentration of DMSO to assess its effect on your cells or assay.- Aim for a final DMSO concentration of 0.5% or lower in your experiments. |
Experimental Protocols & Data
Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents and formulation systems.
| Solvent/System | Concentration | Notes | Reference(s) |
| DMSO | ~35-100 mg/mL | Recommended for primary stock solutions. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 1.75 mg/mL | A formulation for creating a suspension solution, often for in vivo use. Solvents should be added sequentially. | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.75 mg/mL | An alternative suspension formulation. | |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 5.0 mg/mL | A formulation for a clear solution for injection. |
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM stock solution of this compound (MW: 1034.05 g/mol ) in DMSO and a 10 µM working solution in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out 1.034 mg of this compound powder and place it in a sterile microcentrifuge tube. c. Add 100 µL of anhydrous DMSO to the tube. d. Vortex the tube thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect to ensure no particulates are present. e. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation (e.g., 10 µM in cell culture medium): Note: Prepare this solution immediately before use. a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, to make a 10 µM working solution, dilute the stock solution 1:1000 in pre-warmed cell culture medium. c. To minimize precipitation, add the 1 µL of 10 mM stock solution to 999 µL of cell culture medium while gently vortexing the medium. This ensures rapid mixing. d. The final DMSO concentration in this working solution will be 0.1%. e. Use this working solution immediately for your in vitro assay.
Visualizations
Signaling Pathway of Deruxtecan-Induced Apoptosis
The diagram below illustrates the key steps in the signaling pathway initiated by this compound. As a topoisomerase I (TOP1) inhibitor, it traps the TOP1-DNA cleavage complex, leading to DNA strand breaks. This damage activates the DNA Damage Response (DDR) pathway, culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of action for this compound.
Experimental Workflow for Solubility Testing
This workflow outlines the logical steps for preparing and testing the solubility of this compound for an in vitro assay.
Caption: Workflow for preparing this compound solutions.
References
- 1. Deruxtecan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
Technical Support Center: Overcoming Resistance to (1R)-Deruxtecan-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R)-Deruxtecan-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound-based ADCs?
A1: Resistance to this compound-based ADCs is multifactorial and can arise from various alterations within the cancer cell. The primary mechanisms identified include:
-
Reduced Target Antigen (HER2) Expression: A decrease in the surface expression of the target antigen, such as HER2, leads to reduced ADC binding and internalization, thereby limiting the delivery of the cytotoxic payload.[1][2] In some cases, a complete loss of HER2 expression is observed in resistant cells.[1]
-
Altered ADC Trafficking and Lysosomal Degradation: Impairments in the endosomal-lysosomal pathway can hinder the proper trafficking of the ADC and the subsequent release of the deruxtecan payload within the lysosome.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCC1 (also known as MRP1), can actively pump the deruxtecan payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[3][4]
-
Payload Inactivation and Altered DNA Damage Response (DDR): Changes in DNA damage repair pathways can make cancer cells less sensitive to the topoisomerase I inhibitor payload of deruxtecan.
-
Target Antigen Mutations: Mutations in the extracellular domain of the target protein can prevent the binding of the ADC's antibody component.
Q2: How does the heterogeneity of HER2 expression within a tumor affect the efficacy of this compound-based ADCs?
A2: Intra-tumoral heterogeneity of HER2 expression, where a tumor consists of a mix of HER2-high and HER2-low/negative cells, can pose a challenge to HER2-targeted therapies. However, this compound-based ADCs are designed with a cleavable linker and a membrane-permeable payload, which allows for a "bystander effect." This means that once the ADC is internalized by a HER2-positive cell and the deruxtecan payload is released, it can diffuse out of the target cell and kill neighboring HER2-low or HER2-negative cancer cells. This bystander effect helps to overcome resistance driven by HER2 heterogeneity.
Q3: What are the key signaling pathways implicated in resistance to this compound-based ADCs?
A3: Several signaling pathways have been associated with resistance to this compound-based ADCs:
-
PI3K/Akt/mTOR Pathway: Hyperactivation of this pathway is linked to drug resistance in various cancers, including resistance to HER2-targeted therapies. It can promote cell survival and proliferation, counteracting the cytotoxic effects of the ADC.
-
MAPK Pathway: Alterations in the MAPK pathway can also contribute to resistance against HER2-targeted agents.
-
DNA Damage Response (DDR) Pathways: Since the deruxtecan payload is a topoisomerase I inhibitor that causes DNA damage, alterations in DDR pathways, including those involving ATR and PARP, can significantly impact cellular sensitivity to the drug.
Troubleshooting Guides
Problem 1: Decreased sensitivity (increased IC50) of cancer cells to a this compound-based ADC in vitro.
| Possible Cause | Troubleshooting/Investigation Strategy |
| Reduced HER2 Surface Expression | 1. Quantify HER2 Expression: Use flow cytometry or Western blot to compare HER2 protein levels between your resistant and parental cell lines. Perform immunohistochemistry (IHC) on cell blocks. 2. Assess ERBB2 Gene Amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for changes in ERBB2 gene copy number. |
| Increased Drug Efflux | 1. Measure ABC Transporter Expression: Quantify the mRNA and protein levels of key efflux pumps like ABCC1 (MRP1) and ABCG2 (BCRP) using qRT-PCR and Western blot or flow cytometry. 2. Functional Efflux Assay: Use a fluorescent substrate of the suspected transporter (e.g., Calcein-AM for ABCB1) with and without a known inhibitor to assess pump activity. |
| Altered DNA Damage Response | 1. Assess DNA Damage Markers: Use immunofluorescence or Western blot to detect markers of DNA damage (e.g., γH2AX) and activation of DDR proteins (e.g., p-ATM, p-ATR, p-CHK1) following ADC treatment. 2. Evaluate Expression of DDR Proteins: Check for changes in the expression levels of key DDR proteins, such as SLFN11, which has been implicated in sensitivity to topoisomerase I inhibitors. |
| Impaired ADC Internalization or Trafficking | 1. ADC Internalization Assay: Label the ADC with a pH-sensitive dye (e.g., pHrodo) and measure internalization over time using flow cytometry or live-cell imaging. 2. Lysosomal Co-localization: Use confocal microscopy to visualize the co-localization of a fluorescently labeled ADC with lysosomal markers (e.g., LAMP1). |
| Payload Resistance | 1. Test Payload Sensitivity Directly: Determine the IC50 of the free deruxtecan payload (DXd) on both parental and resistant cell lines to see if resistance is specific to the ADC or the payload itself. |
Problem 2: Lack of in vivo tumor regression in a xenograft model treated with a this compound-based ADC.
| Possible Cause | Troubleshooting/Investigation Strategy |
| Poor ADC Penetration into the Tumor | 1. Immunohistochemistry (IHC): Stain tumor sections for the ADC's antibody component to visualize its distribution within the tumor. 2. Autoradiography: If using a radiolabeled ADC, perform autoradiography on tumor sections to assess penetration and distribution. |
| Tumor Heterogeneity | 1. Multi-region Tumor Analysis: Perform IHC for HER2 on different sections of the tumor to assess heterogeneity. 2. Single-Cell Sequencing: If feasible, perform single-cell RNA sequencing on tumor cells to identify subpopulations with different HER2 expression levels. |
| Acquired Resistance During Treatment | 1. Biopsy and Analysis: If possible, obtain tumor biopsies before and after treatment to analyze for changes in HER2 expression, efflux pump expression, or DDR pathways as described in Problem 1. |
| Suboptimal Dosing or Schedule | 1. Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your model. 2. Vary Dosing Schedule: Experiment with different dosing schedules (e.g., more frequent, less frequent) to optimize therapeutic efficacy. |
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cancer Cell Lines to Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression Level | T-DXd IC50 (µg/mL) | Reference |
| NCI-N87 | Gastric | High (IHC 3+) | Sensitive | |
| MET-amplified cell lines | Gastric | HER2-negative | Sensitive (5 out of 6 lines) | |
| H2170-R | Lung | Reduced (60% reduction) | 200-fold increase vs. parental | |
| HCC1954-R | Breast | Reduced (92% reduction) | 1640-fold increase vs. parental | |
| MCF10A (engineered) | Breast | HER2 0 | High | |
| MCF10A (engineered) | Breast | Low HER2 | Intermediate | |
| MCF10A (engineered) | Breast | High HER2 | Low |
Table 2: Correlation of HER2 and ABCC1 Expression with Clinical Outcomes in Patients Treated with T-DXd
| Patient Subgroup | Time on Treatment (TOT) | Overall Survival (OS) | Reference |
| HER2 IHC 0+ and ABCC1-high | 2.3 months | 10.7 months | |
| HER2 IHC 3+ and ABCC1-low | 10.7 months | 30.8 months | |
| ABCC1-low tumors | 6.0 months | 24 months | |
| ABCC1-high tumors | 5.2 months | 15 months |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of a this compound-based ADC.
Materials:
-
Parental and ADC-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC. Include wells with medium only (no cells) as a blank and cells with medium but no ADC as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by a this compound-based ADC using flow cytometry.
Materials:
-
Parental and ADC-resistant cells treated with the ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the ADC for a desired time period (e.g., 48 hours). Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
ADC Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of a fluorescently labeled this compound-based ADC.
Materials:
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo Red)
-
Parental and ADC-resistant cells
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be in logarithmic growth phase on the day of the experiment.
-
ADC Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled ADC at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit active internalization.
-
Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ADC.
-
Data Analysis: Determine the geometric mean fluorescence intensity (gMFI) of the live cell population at each time point. An increase in gMFI over time at 37°C compared to the 4°C control indicates active internalization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound ADC mechanism and resistance pathways.
Caption: Logical workflow for troubleshooting ADC resistance.
Caption: DNA damage response pathway in deruxtecan resistance and intervention.
References
Technical Support Center: (1R)-Deruxtecan Antibody Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of (1R)-Deruxtecan antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
Aggregation of this compound ADCs is a multifaceted issue driven by both the inherent properties of the molecule and external stress factors. Key causes include:
-
Payload Hydrophobicity: The this compound payload is hydrophobic. When conjugated to the antibody, it increases the overall hydrophobicity of the ADC, creating hydrophobic patches on the surface that can lead to intermolecular interactions and self-association.[1]
-
Conjugation Process: The chemical conditions used during the conjugation of this compound to the antibody, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody, potentially exposing buried hydrophobic regions and promoting aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of deruxtecan molecules per antibody can increase the propensity for aggregation due to increased surface hydrophobicity.[2]
-
Suboptimal Formulation Conditions: An inappropriate buffer pH, particularly if it is near the isoelectric point (pI) of the ADC, can minimize the net charge of the protein, reducing electrostatic repulsion and leading to aggregation.[1] Insufficient concentrations of stabilizing excipients can also fail to protect the ADC.
-
Physical and Environmental Stresses: Exposure to elevated temperatures, repeated freeze-thaw cycles, mechanical stress (e.g., agitation or filtration), and exposure to light can all contribute to the denaturation and subsequent aggregation of the ADC.
Q2: Which analytical techniques are recommended for detecting and quantifying aggregation of this compound ADCs?
A multi-faceted approach employing several orthogonal techniques is recommended for the comprehensive characterization of aggregation.
-
Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers) and fragments. It separates molecules based on their hydrodynamic volume. Advanced methods like SEC with multi-angle light scattering (SEC-MALS) can provide additional information on the molecular weight of the aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for measuring the size distribution of particles in a solution. It is particularly effective at detecting the presence of small amounts of large aggregates.
-
Micro-Flow Imaging (MFI): MFI is a powerful technique for the detection, quantification, and characterization of sub-visible particles (typically 1-100 µm). It provides images of the particles, allowing for morphological analysis to differentiate between protein aggregates, silicone oil droplets, and other contaminants.
-
Visual Inspection: A simple but critical qualitative assessment for the presence of visible particles, opalescence, or precipitation.
Q3: What role do excipients play in preventing the aggregation of this compound ADCs?
Excipients are crucial components of the formulation that help stabilize the ADC and prevent aggregation through various mechanisms.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used to minimize surface-induced aggregation at air-liquid and solid-liquid interfaces. They compete with the ADC for adsorption to surfaces and can also shield exposed hydrophobic patches on the protein.
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, thawing, and lyophilization by forming a glassy matrix and through preferential exclusion.
-
Buffers (e.g., Histidine, Acetate, Citrate): Maintaining an optimal pH is critical for ADC stability. Buffers are used to control the pH of the formulation, as deviations from the optimal pH can lead to protein unfolding and aggregation.
-
Amino Acids (e.g., Arginine, Glycine): Certain amino acids can act as stabilizers by suppressing protein-protein interactions and reducing the tendency for self-association.
Troubleshooting Guides
Issue 1: Increased levels of soluble aggregates detected by SEC.
| Possible Cause | Troubleshooting Action |
| Suboptimal pH of the formulation | Conduct a pH screening study to identify the pH that minimizes aggregation. Typically, a pH range of 5.0-6.5 is a good starting point for antibody-based therapeutics. |
| Insufficient excipient concentration | Perform a formulation screening study with varying concentrations of key excipients like polysorbates and sugars to determine the optimal stabilizing concentrations. |
| High ADC concentration | If the clinical application allows, evaluate the effect of lowering the ADC concentration, as higher concentrations can promote intermolecular interactions. |
| Temperature-induced stress | Review storage and handling procedures to ensure the ADC is not exposed to elevated temperatures. Implement stricter temperature controls. |
Issue 2: Presence of sub-visible or visible particles.
| Possible Cause | Troubleshooting Action |
| Mechanical stress during processing | Optimize processing parameters such as filtration flow rates and mixing speeds to minimize shear stress. |
| Freeze-thaw instability | Increase the concentration of cryoprotectants like sucrose or trehalose. Conduct formal freeze-thaw stability studies to confirm the effectiveness of the formulation. |
| Surface adsorption and denaturation | Ensure an adequate concentration of surfactant (e.g., Polysorbate 20 or 80) is present in the formulation. Consider evaluating different vial or container materials. |
| Light exposure | Protect the ADC from light at all stages of manufacturing, storage, and handling by using amber vials or other light-protective containers. |
Data Presentation
Table 1: Effect of pH on the Aggregation of a Model Deruxtecan ADC after Accelerated Stability Testing (4 weeks at 25°C)
| Formulation Buffer | pH | Monomer (%) | Aggregate (%) | Fragment (%) |
| 20 mM Acetate | 4.5 | 92.1 | 6.8 | 1.1 |
| 20 mM Histidine | 5.5 | 98.5 | 1.2 | 0.3 |
| 20 mM Histidine | 6.0 | 98.9 | 0.9 | 0.2 |
| 20 mM Phosphate | 7.0 | 95.3 | 4.1 | 0.6 |
Data is representative and based on typical ADC behavior.
Table 2: Effect of Excipients on the Aggregation of a Model Deruxtecan ADC (pH 6.0) after 5 Freeze-Thaw Cycles
| Base Formulation (20 mM Histidine, pH 6.0) | Monomer (%) | Aggregate (%) |
| No additional excipients | 93.2 | 6.8 |
| + 5% Sucrose | 98.1 | 1.9 |
| + 0.02% Polysorbate 80 | 97.5 | 2.5 |
| + 5% Sucrose + 0.02% Polysorbate 80 | 99.2 | 0.8 |
Data is representative and based on typical ADC behavior.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates and fragments of this compound ADCs.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Low-protein-binding 0.22 µm syringe filters
Method:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the size distribution and detect the presence of large aggregates in a this compound ADC solution.
Materials:
-
This compound ADC sample
-
DLS instrument
-
Low-volume cuvette
-
0.2 µm syringe filter
Method:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature and solvent viscosity.
-
Sample Preparation: Filter a sufficient volume of the ADC sample (typically 30-100 µL) through a 0.2 µm syringe filter directly into a clean, dust-free cuvette. Ensure the sample concentration is appropriate for the instrument (e.g., 0.5-2 mg/mL).
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement, collecting multiple acquisitions to ensure data quality.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in the average Rh or the appearance of a second, larger population of particles is indicative of aggregation.
Protocol 3: Micro-Flow Imaging (MFI) for Sub-Visible Particle Analysis
Objective: To quantify and characterize sub-visible particles in a this compound ADC formulation.
Materials:
-
This compound ADC sample
-
MFI instrument (e.g., ProteinSimple MFI 5000 series)
-
Flow cell appropriate for the expected particle size range
Method:
-
Instrument Preparation: Prime the MFI system with particle-free water or buffer to ensure the fluidics are clean.
-
Sample Loading: Gently mix the ADC sample by inverting the vial to ensure a homogeneous suspension of any particles. Avoid vigorous shaking, which can introduce air bubbles. Load the sample into the instrument.
-
Image Acquisition: Run the sample through the flow cell. The instrument will capture images of the particles as they pass through the detection zone.
-
Data Analysis: The MFI software will analyze the captured images to determine particle size, concentration, and morphological parameters (e.g., circularity, aspect ratio, and transparency). Use these parameters to differentiate between protein aggregates and other particles like silicone oil droplets.
Visualizations
Caption: Simplified signaling pathway of a this compound ADC.
Caption: Experimental workflow for troubleshooting ADC aggregation.
Caption: Decision tree for formulation optimization to prevent aggregation.
References
Technical Support Center: Refinement of Purification Methods for (1R)-Deruxtecan ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R)-Deruxtecan Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| High Levels of Aggregates Post-Conjugation | The conjugation process, which often involves organic solvents and hydrophobic drug-linkers, can induce protein aggregation.[1] | - Size Exclusion Chromatography (SEC): Employ an SEC step to separate aggregates based on size. SEC is a standard method for characterizing and removing protein aggregates.[2][3] - Hydrophobic Interaction Chromatography (HIC): HIC can be used to remove aggregates.[] - Hydroxyapatite Chromatography: This method has been shown to be effective in reducing aggregate content significantly.[5] - Optimize Conjugation Conditions: Re-evaluate conjugation buffer composition, pH, and co-solvent concentration to minimize aggregate formation. |
| Inefficient Removal of Free Deruxtecan (Payload) | The hydrophobic nature of the Deruxtecan payload can lead to self-association or non-specific interactions with membranes and resins, hindering its removal. | - Tangential Flow Filtration (TFF): TFF with an appropriate molecular weight cut-off (MWCO) membrane is the primary method for removing small molecule impurities. Ensure sufficient diafiltration volumes are used. - Cation Exchange Chromatography (CEX): CEX in bind/elute mode can effectively separate the ADC from free drug. - Activated Carbon Filtration: This can be an additional step if TFF is insufficient. |
| Broad or Undesirable Drug-to-Antibody Ratio (DAR) Distribution | The conjugation reaction may not be fully controlled, leading to a heterogeneous mixture of ADC species with varying numbers of attached drugs. | - Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for separating ADC species with different DAR values due to the increased hydrophobicity with higher DAR. This allows for the isolation of fractions with a more homogenous DAR. - Ion Exchange Chromatography (IEX): Depending on the charge of the linker-drug, IEX can sometimes resolve different drug-loaded species. |
| Low Product Recovery After a Chromatography Step | - HIC: High salt concentrations used for binding in HIC can sometimes lead to product precipitation or irreversible binding. - General: Non-specific adsorption of the ADC to the chromatography resin or filtration membranes. | - HIC Optimization: Screen different salt types (e.g., ammonium sulfate vs. sodium chloride) and concentrations to find a balance between binding and recovery. Employ a resin with appropriate hydrophobicity. - Column/Membrane Screening: Test different chromatography resins and TFF membranes for product compatibility to minimize non-specific binding. |
| Poor Peak Shape or Resolution in Chromatography | - SEC: Secondary hydrophobic interactions between the ADC and the SEC stationary phase can cause peak tailing. - HIC/IEX: Suboptimal gradient slope, flow rate, or mobile phase composition. | - SEC Column Selection: Use a column with a surface chemistry designed to minimize non-specific interactions with hydrophobic molecules like ADCs. - Method Optimization: Adjust the salt or pH gradient, flow rate, and mobile phase additives (e.g., organic co-solvents in IEX) to improve peak shape and resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatography techniques used for purifying this compound ADCs?
A1: The primary chromatography techniques for purifying this compound ADCs, and ADCs in general, include:
-
Tangential Flow Filtration (TFF): Used for buffer exchange, removal of unconjugated drug and linker, and concentration of the ADC solution.
-
Size Exclusion Chromatography (SEC): Employed to remove high molecular weight species (aggregates) and low molecular weight fragments.
-
Hydrophobic Interaction Chromatography (HIC): The principal method for separating ADC species with different drug-to-antibody ratios (DAR).
-
Cation Exchange Chromatography (CEX): Used for the analysis and separation of charge variants and can also aid in the removal of aggregates and free drug.
Q2: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my purified Deruxtecan ADC?
A2: The most common and effective method for determining the DAR of cysteine-linked ADCs like Trastuzumab Deruxtecan is Hydrophobic Interaction Chromatography (HIC) . HIC separates the different ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of each DAR species (DAR=0, 2, 4, 6, 8). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS), can also be used for DAR analysis.
Q3: My Deruxtecan ADC shows significant aggregation. What is the best strategy to remove these aggregates?
A3: Size Exclusion Chromatography (SEC) is the most direct and widely used method for removing aggregates from ADC preparations. SEC separates molecules based on their hydrodynamic radius, effectively separating monomeric ADCs from larger aggregates. Additionally, Hydroxyapatite Chromatography has been reported to be very effective in reducing aggregate content. Optimizing the initial conjugation reaction conditions can also help minimize aggregate formation.
Q4: I am having trouble removing the free Deruxtecan payload. What purification method is most effective?
A4: Tangential Flow Filtration (TFF) using ultrafiltration/diafiltration (UF/DF) is the standard technique for removing small molecule impurities like the free Deruxtecan payload. It is crucial to perform a sufficient number of diafiltration volumes to ensure complete removal. If TFF proves insufficient due to issues like drug self-association, Cation Exchange Chromatography (CEX) in a bind-and-elute mode can be a highly effective secondary step to capture the ADC while allowing the free drug to flow through.
Q5: What is the expected Drug-to-Antibody Ratio (DAR) for Trastuzumab Deruxtecan?
A5: Trastuzumab Deruxtecan is designed to have a high drug-to-antibody ratio. The average DAR is approximately 8.
Quantitative Data Summary
Table 1: Tangential Flow Filtration (TFF) Performance for Solvent Clearance
| Solvent | Diafiltration Volumes | Log Reduction Value (LRV) | Sieving Coefficient (S) | Reference |
| DMSO | 10 | > 4 | ~1.0 | |
| DMSO | 17-20 | > 5 | ~1.0 |
Table 2: Common Chromatography Parameters for ADC Purification
| Technique | Parameter | Typical Value/Condition | Purpose | Reference |
| CEX | Mobile Phase (Salt Gradient) | 20 mM MES, pH 6.6, with a linear gradient of 30–110 mM NaCl | Charge Variant Separation | |
| CEX | Mobile Phase (pH Gradient) | Linear gradient from 0-100% of high pH buffer | Charge Variant Separation | |
| HIC | Mobile Phase | High salt concentration (e.g., ammonium sulfate) with a decreasing gradient | DAR Species Separation | |
| SEC | Mobile Phase | 50 mM sodium phosphate, 200 mM NaCl, pH 7.0 | Aggregate/Fragment Separation |
Experimental Protocols
Protocol 1: Removal of Free Drug and Organic Solvents using Tangential Flow Filtration (TFF)
-
System Setup: Assemble the TFF system with a Pellicon® Capsule or a similar cassette with an appropriate molecular weight cut-off (e.g., 30 kDa).
-
Equilibration: Equilibrate the system with the target diafiltration buffer.
-
Loading: Load the crude post-conjugation ADC solution into the system.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration, typically between 25 to 30 g/L.
-
Diafiltration: Perform constant-volume diafiltration for a minimum of 10 volumes with the target buffer to remove residual organic solvents (e.g., DMSO) and unconjugated Deruxtecan.
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system. A yield of >90% is typically achievable.
Protocol 2: Separation of DAR Species using Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., POROS HIC) suitable for ADC separations.
-
Mobile Phase A: A high salt buffer (e.g., 1-2 M ammonium sulfate in phosphate buffer, pH 7).
-
Mobile Phase B: The same buffer as Mobile Phase A without the salt.
-
Equilibration: Equilibrate the column with Mobile Phase A or a mixture of A and B.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to promote binding.
-
Injection and Elution: Inject the sample and elute with a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). ADC species will elute in order of increasing hydrophobicity (lower DAR species elute first).
-
Detection: Monitor the elution profile at 280 nm.
Protocol 3: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column: A high-resolution SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: An isocratic mobile phase, typically a phosphate or histidine buffer containing salt (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the ADC sample.
-
Elution and Detection: Elute the sample under isocratic conditions. Monitor the chromatogram at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any fragments.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
Visualizations
Caption: A typical purification workflow for this compound ADCs.
Caption: A troubleshooting decision tree for ADC purification issues.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
References
Technical Support Center: Enhancing the Bystander Effect of (1R)-Deruxtecan in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R)-Deruxtecan and investigating its bystander effect in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of this compound and how is it mediated?
The bystander effect of this compound, the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), refers to its ability to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][2] This is a crucial mechanism for enhancing anti-tumor activity, especially in heterogeneous tumors where antigen expression varies.[3][4]
The bystander effect is primarily mediated by the following:
-
Cleavable Linker: T-DXd utilizes an enzymatically cleavable tetrapeptide-based linker.[1] This linker is designed to be stable in plasma but is cleaved by enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment or within tumor cells' lysosomes.
-
Membrane-Permeable Payload (DXd): Upon cleavage of the linker, the highly potent topoisomerase I inhibitor payload, DXd (this compound), is released. DXd is membrane-permeable, allowing it to diffuse out of the target cell and into neighboring tumor cells, irrespective of their antigen expression.
-
Mechanism of Action of DXd: Once inside a cell, DXd inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.
Q2: What are the key factors that can influence the bystander effect of this compound in my experiments?
Several factors can impact the extent and efficacy of the bystander effect:
-
Linker Stability and Cleavage: The efficiency of linker cleavage within the tumor microenvironment is critical. Insufficient cleavage will limit the amount of released DXd. Recent research suggests that extracellular proteases like cathepsin L (CTSL) in the tumor microenvironment can mediate the cleavage of T-DXd's linker, enabling broader payload release.
-
Payload Properties: The physicochemical properties of DXd, particularly its high membrane permeability, are fundamental to the bystander effect.
-
Tumor Microenvironment (TME): The TME can influence ADC penetration and payload diffusion. Elevated interstitial fluid pressure and dense extracellular matrix can pose barriers.
-
Antigen Expression Levels: While the bystander effect targets antigen-negative cells, a sufficient number of antigen-positive cells are required to internalize the ADC and release the payload. The efficacy of T-DXd has been observed even in tumors with low HER2 expression, highlighting the potency of the bystander effect.
-
Cellular Resistance Mechanisms: Resistance to T-DXd can emerge through mechanisms such as the loss of HER2 expression, which reduces ADC internalization.
Q3: What are the standard in vitro assays to measure the bystander effect?
Two common and effective methodologies for quantifying the bystander effect in vitro are:
-
Co-culture Assay: This involves seeding target antigen-positive (e.g., HER2-positive) and bystander antigen-negative (e.g., HER2-negative) cells together. The viability of the antigen-negative cells is measured after treatment with the ADC. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
-
Conditioned Medium Transfer Assay: In this assay, the medium from antigen-positive cells treated with the ADC is collected and transferred to a culture of antigen-negative cells. A reduction in the viability of the antigen-negative cells demonstrates that a cytotoxic agent was released into the medium, confirming the bystander effect.
Troubleshooting Guides
Problem 1: No significant bystander effect observed in a co-culture experiment.
| Possible Cause | Troubleshooting Step |
| Insufficient ADC concentration | Titrate the ADC concentration to ensure it is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture. |
| Low ratio of antigen-positive to antigen-negative cells | Increase the proportion of antigen-positive cells in the co-culture to ensure sufficient payload release. |
| Short incubation time | Extend the incubation period to allow for ADC internalization, payload release, diffusion, and induction of apoptosis in bystander cells (e.g., 72-144 hours). |
| Inefficient linker cleavage in the chosen cell lines | Verify the expression of relevant lysosomal proteases (e.g., cathepsins) in the antigen-positive cell line. Consider using a cell line known to efficiently process the ADC linker. |
| Low membrane permeability of the payload in the specific cell model | This is less likely with DXd, which is known for high permeability. However, confirm the health and membrane integrity of your cells. |
| Cell lines are not in direct contact (for contact-dependent bystander effects) | Ensure a well-mixed co-culture to allow for close proximity between antigen-positive and antigen-negative cells. |
Problem 2: High background toxicity in antigen-negative cells in a monoculture control.
| Possible Cause | Troubleshooting Step |
| ADC concentration is too high | Reduce the ADC concentration to a level that does not cause significant direct toxicity to the antigen-negative cells. |
| Off-target toxicity of the payload | While DXd has a short systemic half-life, high concentrations in vitro can lead to off-target effects. Ensure the use of appropriate controls, including an isotype control ADC. |
| Contamination of the cell culture | Check for mycoplasma or other contaminants that could affect cell viability. |
| Antigen-negative cells express low levels of the target antigen | Confirm the absence of the target antigen on your bystander cell line using flow cytometry or western blotting. |
Data Presentation
Table 1: In Vitro Cytotoxicity of T-DXd and T-DM1 in Co-culture
| Cell Line Combination | ADC Treatment | Viability of HER2-positive SK-BR-3 cells | Viability of HER2-negative MCF7 cells | Bystander Effect Observed |
| SK-BR-3 + MCF7 | T-DXd (DS8201) | Decreased | Decreased | Yes |
| SK-BR-3 + MCF7 | T-DM1 | Decreased | No significant change | No |
This table summarizes typical results from co-culture assays, demonstrating the bystander effect of T-DXd (DS8201) in contrast to T-DM1, which has a non-cleavable linker and a less permeable payload.
Table 2: Factors Influencing the Bystander Effect of this compound
| Factor | Influence on Bystander Effect | Key Considerations |
| Linker Type | High | Enzymatically cleavable linkers are essential for payload release. |
| Payload Permeability | High | High membrane permeability of DXd is critical for diffusion to neighboring cells. |
| Drug-to-Antibody Ratio (DAR) | Moderate | A high DAR (~8 for T-DXd) increases the amount of payload delivered per antibody. |
| Antigen Density | Moderate | Sufficient antigen-positive cells are needed to act as a source of the payload. |
| Tumor Microenvironment | High | Protease activity (e.g., Cathepsin L) can enhance extracellular payload release. |
Experimental Protocols
Protocol 1: Direct Co-culture Assay for Bystander Effect
-
Objective: To determine if the ADC can induce killing of antigen-negative cells when co-cultured with antigen-positive cells.
-
Materials:
-
Antigen-positive cell line (e.g., HER2-positive SK-BR-3 or NCI-N87)
-
Antigen-negative cell line, fluorescently labeled for distinction (e.g., HER2-negative MCF7-GFP)
-
This compound containing ADC (e.g., T-DXd)
-
Isotype control ADC
-
96-well culture plates
-
Cell viability reagent (e.g., MTT or a fluorescence-based assay)
-
Fluorescence microscope or high-content imager
-
-
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monoculture controls for both cell lines.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the ADC and the isotype control. Include an untreated control.
-
Incubation: Incubate for a prolonged period (e.g., 72-144 hours) to allow for the bystander effect to manifest.
-
Analysis:
-
Measure the viability of the fluorescently labeled antigen-negative cells using a plate reader or by counting cells via fluorescence microscopy.
-
Total cell viability can be assessed using an appropriate assay.
-
-
-
Expected Outcome: A significant decrease in the viability of the antigen-negative cells in the co-culture treated with the test ADC compared to controls would indicate a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
-
Objective: To determine if a cytotoxic payload is released into the culture medium from ADC-treated antigen-positive cells.
-
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line
-
This compound containing ADC
-
Culture plates
-
Centrifuge
-
Cell viability reagent
-
-
Procedure:
-
Conditioned Medium Generation: Seed antigen-positive cells and treat with the ADC for 48-72 hours.
-
Medium Collection: Collect the culture supernatant and clarify by centrifugation to remove cells and debris.
-
Medium Transfer: Seed antigen-negative cells in a new plate. After 24 hours, replace the medium with the collected conditioned medium.
-
Incubation: Incubate the antigen-negative cells with the conditioned medium for 48-72 hours.
-
Analysis: Measure the viability of the antigen-negative cells.
-
-
Expected Outcome: A reduction in the viability of antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells indicates the presence of a diffusible cytotoxic agent.
Mandatory Visualizations
Caption: Mechanism of this compound's bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. agilent.com [agilent.com]
- 4. HER2 heterogeneity and resistance to anti-HER2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Ascendancy of (1R)-Deruxtecan: A Comparative Efficacy Analysis Against Other Topoisomerase I Inhibitors
For Immediate Release
In the landscape of oncology, topoisomerase I inhibitors have long been a cornerstone of chemotherapy. However, the emergence of (1R)-Deruxtecan, the potent cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), has marked a paradigm shift. This guide provides a detailed comparison of the efficacy of Deruxtecan with other key topoisomerase I inhibitors, supported by preclinical and clinical data, for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Targeted Delivery and the Bystander Effect
Unlike traditional topoisomerase I inhibitors that are administered systemically, Deruxtecan is delivered directly to tumor cells via the HER2-targeting monoclonal antibody, Trastuzumab. Following binding to the HER2 receptor, the ADC is internalized, and the linker connecting the antibody to Deruxtecan is cleaved by lysosomal enzymes. The released Deruxtecan then enters the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptosis.
A key differentiator for Deruxtecan is its high cell membrane permeability, which enables a potent "bystander effect". Once released into a target cell, Deruxtecan can diffuse into and kill adjacent tumor cells, even if they have low or no HER2 expression. This mechanism is particularly advantageous in treating heterogeneous tumors.
Preclinical Efficacy: Superior Potency of the Deruxtecan Payload
Preclinical studies consistently demonstrate the superior potency of exatecan, the derivative of Deruxtecan, over other clinically established topoisomerase I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan.
In a study evaluating its inhibitory effects on topoisomerase I extracted from murine P388 leukemia cells, exatecan was found to be 3-fold and 10-fold more potent than SN-38 and topotecan, respectively[1]. Furthermore, when tested against a panel of 32 human cancer cell lines, the IC50 values for exatecan were, on average, 6- and 28-fold lower than those for SN-38 and topotecan, respectively[1][2].
Another study provided specific IC50 values across four human cancer cell lines, highlighting the significantly greater cytotoxic activity of exatecan.
| Cell Line | Topoisomerase Inhibitor | Mean IC50 (nM) |
| MOLT-4 (Leukemia) | Exatecan | 0.44 |
| SN-38 | 2.1 | |
| Topotecan | 1.8 | |
| CCRF-CEM (Leukemia) | Exatecan | 0.43 |
| SN-38 | 1.9 | |
| Topotecan | 1.5 | |
| DU145 (Prostate) | Exatecan | 1.0 |
| SN-38 | 12 | |
| Topotecan | 15 | |
| DMS114 (Lung) | Exatecan | 0.81 |
| SN-38 | 6.8 | |
| Topotecan | 11 |
Data compiled from a study on the molecular pharmacology of exatecan.
This enhanced potency translates to greater induction of DNA damage and apoptosis compared to other topoisomerase I inhibitors[3].
Clinical Efficacy: Landmark Trials Demonstrating Superior Outcomes
The clinical development of Trastuzumab Deruxtecan has been marked by a series of successful trials across various HER2-expressing solid tumors. While direct head-to-head trials against standalone topoisomerase inhibitors are limited, the outcomes of the DESTINY trial series, when compared to standard-of-care regimens that often include topoisomerase inhibitors, underscore the clinical superiority of the Deruxtecan-based ADC.
DESTINY-Breast03: A New Standard in HER2-Positive Metastatic Breast Cancer
In the pivotal DESTINY-Breast03 trial, T-DXd was compared to another ADC, Trastuzumab Emtansine (T-DM1), in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane. T-DXd demonstrated a significant improvement in progression-free survival (PFS)[4].
| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) |
| Median PFS | Not Reached | 6.8 months | 0.28 (0.22 - 0.37) |
| 12-Month PFS Rate | 75.8% | 34.1% | |
| Objective Response Rate | 79.7% | 34.2% |
Data from the DESTINY-Breast03 trial.
DESTINY-CRC01: Efficacy in HER2-Expressing Metastatic Colorectal Cancer
The DESTINY-CRC01 trial evaluated T-DXd in patients with HER2-expressing metastatic colorectal cancer who had progressed on at least two prior regimens, which often include irinotecan-based chemotherapy.
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Cohort A (HER2-Positive) | 45.3% | 6.9 months | 15.5 months |
Final results from the DESTINY-CRC01 trial.
These results are particularly noteworthy given the heavily pre-treated patient population and the known challenges in treating HER2-positive colorectal cancer.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The MTT assay is a widely used colorimetric method to determine cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of the topoisomerase inhibitors and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 2 mg/mL) to each well, then incubate for 1.5 to 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to determine the IC50 value.
This is a generalized protocol; specific conditions may vary.
Topoisomerase I Activity Assessment: DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex, a hallmark of topoisomerase I poisons.
Protocol Outline:
-
Substrate Preparation: A DNA substrate, often a plasmid or an oligonucleotide with a known topoisomerase I cleavage site, is radiolabeled at the 3'-end.
-
Reaction: The radiolabeled DNA substrate is incubated with recombinant topoisomerase I enzyme in the presence of varying concentrations of the inhibitor.
-
Termination: The reaction is stopped by adding a detergent (e.g., SDS), which denatures the enzyme and traps the cleavage complexes.
-
Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA fragments indicates stabilization of the cleavage complex by the inhibitor.
This is a generalized protocol; specific conditions may vary.
Conclusion
The available preclinical and clinical data strongly support the superior efficacy of this compound compared to other topoisomerase I inhibitors. Its high intrinsic potency, combined with the targeted delivery and bystander effect afforded by the ADC platform, has resulted in remarkable clinical outcomes in heavily pre-treated patient populations across multiple cancer types. As research continues, Deruxtecan-based therapies are poised to further redefine the treatment landscape for a growing number of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us [mdpi.com]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DESTINY-Breast03 Trial: T-DXd vs T-DM1 in Previously Treated Patients With Metastatic HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
Validating Target Engagement of (1R)-Deruxtecan in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (1R)-Deruxtecan, the cytotoxic payload of several antibody-drug conjugates (ADCs), including Trastuzumab deruxtecan. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a deeper understanding of its mechanism of action and to offer a framework for comparative analysis with other Topoisomerase I (TOP1) inhibitors.
Executive Summary
This compound is a potent Topoisomerase I (TOP1) inhibitor. Its primary mechanism of action involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc), leading to DNA single-strand breaks that, upon collision with the replication machinery, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis. Validating the engagement of this compound with its target, TOP1, within the cellular environment is critical for understanding its efficacy and for the development of novel anticancer therapies. This guide explores established biochemical and cellular assays for this purpose and introduces modern biophysical methods for direct target engagement confirmation.
Comparative Efficacy of TOP1 Inhibitor Payloads
The cytotoxic potency of ADCs is largely determined by their payload. This compound is a derivative of exatecan. The following table summarizes the comparative in vitro cytotoxicity of exatecan and SN-38, the active metabolite of irinotecan and the payload of Sacituzumab govitecan.
| Compound | Target | Cell Lines | IC50 (nM) | Fold Difference (vs. Exatecan) | Reference |
| Exatecan | Topoisomerase I | MOLT-4, CCRF-CEM, DMS114, DU145 | 0.23 - 0.52 | - | [1] |
| SN-38 | Topoisomerase I | MOLT-4, CCRF-CEM, DMS114, DU145 | 2.5 - 15.1 | 10.9x - 29.0x | [1] |
| Topotecan | Topoisomerase I | MOLT-4, CCRF-CEM, DMS114, DU145 | 3.9 - 25.6 | 17.0x - 49.2x | [1] |
Table 1: Comparative in vitro cytotoxicity (IC50) of Topoisomerase I inhibitor payloads. Exatecan, the parent compound of this compound, demonstrates significantly higher potency across multiple cancer cell lines compared to SN-38 and topotecan.[1]
A study comparing the inhibitory activity of the deruxtecan payload with SN-38 found that the deruxtecan payload more potently inhibited DNA topoisomerase I, with a 50% inhibition concentration of 0.31 µM compared to 2.78 µM for SN-38.[2]
Comparative Clinical Efficacy of TOP1-Targeting ADCs
Real-world data provides valuable insights into the clinical performance of ADCs. The following table summarizes a comparison of Time-on-Treatment (TOT) for Trastuzumab deruxtecan (T-DXd) and Sacituzumab govitecan (SG) in patients with HER2-negative metastatic breast cancer.
| ADC | Target | Patient Cohort | Median TOT (months) | Hazard Ratio (T-DXd vs. SG) | p-value | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2 / TOP1 | HR+/HER2-negative | 4.9 | 0.616 | < 0.0001 | |
| Sacituzumab govitecan (SG) | Trop-2 / TOP1 | HR+/HER2-negative | 3.0 | |||
| Trastuzumab deruxtecan (T-DXd) | HER2 / TOP1 | HR-/HER2-negative | 3.5 | 0.983 | 0.854 | |
| Sacituzumab govitecan (SG) | Trop-2 / TOP1 | HR-/HER2-negative | 3.4 |
Table 2: Real-world Time-on-Treatment (TOT) comparison of Trastuzumab deruxtecan and Sacituzumab govitecan in HER2-negative metastatic breast cancer. T-DXd showed a significantly longer TOT in HR-positive patients, while the two ADCs performed comparably in HR-negative patients.
Experimental Protocols for Target Validation
Accurate validation of target engagement is fundamental. Below are detailed protocols for key cellular assays to assess the activity of this compound.
DNA Relaxation Assay
This assay measures the ability of TOP1 to relax supercoiled plasmid DNA. Inhibition of TOP1 by this compound results in a decrease in the formation of relaxed DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x TOP1 assay buffer, and purified human TOP1 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. A decrease in the relaxed DNA band in the presence of the inhibitor indicates TOP1 inhibition.
DNA Cleavage Assay
This assay directly measures the formation of TOP1-DNA cleavage complexes stabilized by inhibitors like this compound.
Protocol:
-
Substrate Preparation: Use a 3'-radiolabeled DNA oligonucleotide as the substrate.
-
Reaction Setup: Incubate the radiolabeled DNA substrate with recombinant human TOP1 in a reaction buffer.
-
Inhibitor Addition: Add different concentrations of this compound or a control compound.
-
Incubation: Allow the reaction to proceed at 25°C for 20 minutes.
-
Denaturation and Electrophoresis: Denature the samples and separate the DNA fragments using denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radiolabeled DNA bands by autoradiography. An increase in the intensity of the cleaved DNA fragments indicates the stabilization of the TOP1-DNA cleavage complex.
In vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay quantifies the amount of TOP1 covalently bound to genomic DNA within cells, providing a direct measure of target engagement in a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells using a lysis buffer containing a detergent to release the cellular contents.
-
DNA Isolation: Isolate the genomic DNA. The procedure is designed to co-precipitate proteins that are covalently bound to the DNA.
-
Quantification of TOP1-DNA Complexes: The amount of TOP1 covalently bound to the DNA is quantified by slot blotting the DNA samples onto a nitrocellulose membrane, followed by immunodetection using an anti-TOP1 antibody.
-
Data Analysis: The signal intensity from the slot blot corresponds to the amount of TOP1-DNA complexes, which is expected to increase with inhibitor treatment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct drug-target interaction in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TOP1 in each sample using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TOP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for a comprehensive understanding.
References
A Head-to-Head Comparison of Deruxtecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), with formulations utilizing the potent topoisomerase I inhibitor, deruxtecan (DXd), demonstrating remarkable clinical efficacy. This guide provides a head-to-head comparison of prominent deruxtecan-based ADCs, focusing on their formulation differences, preclinical and clinical performance, and the experimental methodologies used for their evaluation.
Comparative Overview of Deruxtecan ADC Formulations
While direct comparisons of (1R)-Deruxtecan ADC formulations with identical antibodies but varied linkers or conjugation chemistries are not extensively available in public literature, a meaningful comparison can be drawn between different deruxtecan-based ADCs that have entered clinical development. These ADCs share the same cytotoxic payload but differ in their monoclonal antibody component and, in some cases, their drug-to-antibody ratio (DAR).
| Feature | Trastuzumab Deruxtecan (T-DXd, Enhertu®) | Datopotamab Deruxtecan (Dato-DXd) | Patritumab Deruxtecan (P-DXd) |
| Target Antigen | Human Epidermal Growth Factor Receptor 2 (HER2)[1][2] | Trophoblast Cell Surface Antigen 2 (TROP2)[1][3] | Human Epidermal Growth Factor Receptor 3 (HER3)[1] |
| Antibody | Humanized anti-HER2 IgG1 | Humanized anti-TROP2 IgG1 | Humanized anti-HER3 IgG1 |
| Linker | Tetrapeptide-based cleavable linker | Tetrapeptide-based cleavable linker | Tetrapeptide-based cleavable linker |
| Payload | Deruxtecan (DXd) - Topoisomerase I inhibitor | Deruxtecan (DXd) - Topoisomerase I inhibitor | Deruxtecan (DXd) - Topoisomerase I inhibitor |
| Drug-to-Antibody Ratio (DAR) | ~8 | 4 | ~8 |
Preclinical and Clinical Performance Insights
Trastuzumab deruxtecan (T-DXd) has shown significant efficacy in HER2-positive metastatic breast cancer, even in patients previously treated with other HER2-targeted therapies. Its high DAR of approximately 8 contributes to a potent bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.
Datopotamab deruxtecan (Dato-DXd) targets TROP2, an antigen highly expressed in various solid tumors. Preclinical studies have demonstrated its potent antitumor activity in TROP2-expressing xenograft models. Clinical trials have shown promising results in patients with advanced non-small cell lung cancer (NSCLC) and breast cancer. The lower DAR of 4 compared to T-DXd may influence its therapeutic window and toxicity profile.
Patritumab deruxtecan (P-DXd) is directed against HER3, a receptor implicated in resistance to other targeted therapies. It has shown clinical activity in patients with HER3-expressing metastatic breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC formulations. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target-antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Deruxtecan ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC. Add 50 µL of the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for 48-144 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy in a Xenograft Model
This experiment evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
Deruxtecan ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 2x10^6 tumor cells in 100 µL of PBS (can be mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC and controls (e.g., intravenously) at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated as 0.5 × (length) × (width)².
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, tumors can be excised and weighed. Survival can also be monitored.
Plasma Stability Assay by LC-MS
This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Deruxtecan ADC
-
Human or mouse plasma
-
Immunoaffinity capture beads (e.g., anti-human Fc)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: At each time point, isolate the ADC from the plasma using immunoaffinity capture beads.
-
LC-MS Analysis: Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma.
Visualizations
Signaling Pathway of Deruxtecan
The payload of these ADCs, deruxtecan (DXd), is a potent topoisomerase I inhibitor. Upon internalization of the ADC and cleavage of the linker in the lysosome, DXd is released into the cytoplasm, translocates to the nucleus, and inhibits topoisomerase I, leading to DNA damage and apoptosis.
Caption: Mechanism of action for Deruxtecan-based ADCs.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining ADC in vitro cytotoxicity.
Experimental Workflow for In Vivo Xenograft Studies
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pivotal bioanalytical methods for the quantification of key analytes related to Trastuzumab Deruxtecan, an antibody-drug conjugate (ADC). The focus is on the cross-validation of a Ligand-Binding Assay (LBA) for the quantification of the total antibody (Trastuzumab) and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of the released cytotoxic payload, (1R)-Deruxtecan (DXd).
The bioanalysis of ADCs like Trastuzumab Deruxtecan is inherently complex, necessitating the measurement of multiple species to fully understand its pharmacokinetic profile. Typically, this involves quantifying the total antibody, the conjugated ADC, and the unconjugated (free) payload. Given that different analytical platforms are often employed for these measurements, cross-validation is a regulatory expectation to ensure data integrity and consistency, especially when data from different assays are combined to support clinical development and regulatory submissions.
Core Bioanalytical Methods for Trastuzumab Deruxtecan
Two of the most common bioanalytical platforms for ADCs are Ligand-Binding Assays and Liquid Chromatography-Mass Spectrometry.
-
Ligand-Binding Assay (LBA): Often an enzyme-linked immunosorbent assay (ELISA), this method is the gold standard for quantifying the total antibody component of the ADC, in this case, Trastuzumab. Its high sensitivity and specificity make it ideal for measuring large protein molecules in complex biological matrices.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive for the quantification of small molecules, making it the method of choice for measuring the free cytotoxic payload, Deruxtecan, in circulation.
Cross-Validation: Ensuring Data Comparability
Cross-validation is essential when data from different bioanalytical methods are used to inform the overall pharmacokinetic profile of an ADC. The objective is to assess the potential bias between the methods and to ensure that the data can be reliably combined or compared. Regulatory bodies like the FDA and EMA provide guidelines on when and how to conduct bioanalytical method cross-validation.
This guide will now delve into the experimental protocols for each method and present a comparative summary of their performance characteristics, as would be assessed during a cross-validation study.
Experimental Protocols
Ligand-Binding Assay for Total Trastuzumab Quantification
Principle: A sandwich ELISA is employed to capture and detect the total Trastuzumab concentration in human serum.
Methodology:
-
Coating: 96-well microtiter plates are coated with a capture antibody specific for the Trastuzumab antibody.
-
Blocking: The plates are blocked with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Calibrators, quality control (QC) samples, and study samples are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated detection antibody, also specific for Trastuzumab, is added.
-
Substrate Addition: A colorimetric substrate is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader, and the concentration of total Trastuzumab is determined from a calibration curve.
LC-MS/MS for Free this compound Quantification
Principle: This method involves the extraction of the small molecule payload, Deruxtecan, from the biological matrix, followed by separation and detection using liquid chromatography coupled with tandem mass spectrometry.
Methodology:
-
Sample Preparation (Protein Precipitation): An organic solvent, such as acetonitrile, is added to the serum samples to precipitate proteins.
-
Internal Standard: A stable isotope-labeled internal standard of Deruxtecan is added to the samples to ensure accuracy and precision.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing Deruxtecan and the internal standard is transferred to a clean plate.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in a mobile phase-compatible solution.
-
LC-MS/MS Analysis: The reconstituted samples are injected into an LC-MS/MS system for separation and quantification.
Data Presentation: Comparative Performance of Bioanalytical Methods
The following tables summarize the typical validation parameters and acceptance criteria for the LBA and LC-MS/MS methods, based on FDA and EMA guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | LBA (Total Antibody) | LC-MS/MS (Free Deruxtecan) | Acceptance Criteria |
| Calibration Range | 20 - 1,250 ng/mL | 0.05 - 10 ng/mL | - |
| Regression Model | 4-Parameter Logistic | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Back-calculated Standard Deviation | ≤ 20% at LLOQ, ≤ 15% others | ≤ 20% at LLOQ, ≤ 15% others | ≤ 20% at LLOQ, ≤ 15% at other levels |
Table 2: Accuracy and Precision
| QC Level | LBA (% Accuracy / % CV) | LC-MS/MS (% Accuracy / % CV) | Acceptance Criteria (% Accuracy / % CV) |
| LLOQ | 95.5 / 8.2 | 98.1 / 9.5 | 80-120% / ≤ 20% |
| Low QC | 102.3 / 6.5 | 101.7 / 7.1 | 85-115% / ≤ 15% |
| Mid QC | 98.9 / 5.1 | 99.2 / 4.8 | 85-115% / ≤ 15% |
| High QC | 101.8 / 4.9 | 103.4 / 5.3 | 85-115% / ≤ 15% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation process.
Conclusion
The cross-validation of bioanalytical methods is a critical step in the development of complex therapeutics like Trastuzumab Deruxtecan. By employing robust and well-characterized methods such as Ligand-Binding Assays for the total antibody and LC-MS/MS for the free payload, researchers can ensure the generation of high-quality, reliable pharmacokinetic data. This, in turn, supports informed decision-making throughout the drug development process and is a key component of regulatory submissions. The methodologies and data presented in this guide provide a framework for understanding the key considerations in the cross-validation of these essential bioanalytical techniques.
In Vivo Comparative Analysis of (1R)-Deruxtecan and SN-38 Antibody-Drug Conjugates
This guide provides a detailed in vivo comparison of Antibody-Drug Conjugates (ADCs) utilizing two distinct topoisomerase I inhibitor payloads: (1R)-Deruxtecan and SN-38. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data to inform preclinical and translational research.
Introduction
This compound (DXd) and SN-38 are both potent topoisomerase I inhibitors that induce cytotoxic DNA damage in cancer cells. They are the payloads for two clinically significant ADCs: Trastuzumab Deruxtecan (T-DXd), which targets HER2-expressing tumors, and Sacituzumab Govitecan (SG), which targets Trop-2. Both ADCs employ cleavable linkers and are characterized by a high drug-to-antibody ratio, facilitating a potent bystander effect.[1][2][3] This guide focuses on the in vivo preclinical performance of ADCs carrying these two payloads.
Mechanism of Action: Topoisomerase I Inhibition
Both Deruxtecan and SN-38 function by trapping the topoisomerase I (Top1)-DNA cleavage complex. This stabilization of the covalent intermediate prevents the re-ligation of the single-strand DNA break created by Top1 during DNA replication and transcription. The collision of the replication fork with this trapped complex leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[4][5] Deruxtecan has been shown to be a more potent inhibitor of topoisomerase I than SN-38.
References
- 1. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. hlbbiostep.com [hlbbiostep.com]
- 4. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting Response to (1R)-Deruxtecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the therapeutic response to (1R)-Deruxtecan, an antibody-drug conjugate (ADC) comprised of the anti-HER2 antibody trastuzumab linked to a topoisomerase I inhibitor payload. We objectively evaluate the performance of established and emerging biomarkers, compare them with alternatives, and provide supporting experimental data and detailed methodologies.
Introduction to this compound and the Need for Predictive Biomarkers
This compound, also known as Trastuzumab Deruxtecan (T-DXd), has demonstrated significant clinical activity in various solid tumors, particularly those expressing the human epidermal growth factor receptor 2 (HER2). The efficacy of this targeted therapy is critically dependent on the presence and level of its target, HER2, on the tumor cell surface. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to DNA damage and cell death.[1][2][3] A key feature of T-DXd is its "bystander effect," where the permeable payload can also kill neighboring tumor cells with low or no HER2 expression.[4]
Accurate patient selection through robust predictive biomarkers is paramount to maximizing the clinical benefit of T-DXd and minimizing unnecessary toxicity. This guide delves into the validation of these biomarkers, offering a comparative analysis to inform research and clinical trial design.
Established Biomarker: HER2 Expression
The cornerstone for predicting response to T-DXd is the assessment of HER2 protein expression and ERBB2 gene amplification.
Comparison of HER2 Testing Methodologies
| Biomarker Assay | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Detects HER2 protein expression on the tumor cell surface using specific antibodies. | Widely available, cost-effective, rapid turnaround time. | Subjectivity in scoring, potential for variability in pre-analytical factors.[5] |
| In Situ Hybridization (ISH) | Detects ERBB2 gene amplification by using fluorescent (FISH) or chromogenic (CISH/SISH) probes that bind to the gene and chromosome 17 centromere (CEP17). | More quantitative than IHC, considered the gold standard for equivocal IHC results. | More expensive and time-consuming than IHC, requires specialized expertise. |
| Quantitative Assays (HER2DX, RPPA) | Measure HER2 mRNA (HER2DX) or protein (Reverse Phase Protein Array - RPPA) levels quantitatively. | Provides a continuous score, potentially offering a more nuanced prediction of response than categorical IHC scores. | Less widely available, requires specialized platforms and expertise. |
| HER2 PET Imaging | In vivo imaging using a radiolabeled tracer that binds to HER2, allowing for whole-body assessment of HER2 expression. | Non-invasive, can assess HER2 heterogeneity between different metastatic sites. | Investigational, limited availability, and high cost. |
Performance of HER2 Status in Predicting T-DXd Response
Clinical studies have consistently demonstrated a strong correlation between higher levels of HER2 expression and improved outcomes with T-DXd therapy.
| HER2 Status (by IHC) | Objective Response Rate (ORR) with T-DXd |
| HER2-positive (IHC 3+ or IHC 2+/ISH+) | 58.2% in gastric cancer |
| HER2-low (IHC 1+ or IHC 2+/ISH-) | 28.6% in gastric cancer |
| HER2-positive (IHC 3+ or IHC 2+/ISH+) | 36.4% in biliary tract cancer |
Emerging Biomarkers for T-DXd Response
Beyond HER2 expression, other molecular markers are being investigated for their potential to predict T-DXd efficacy.
Topoisomerase I (Topo1) Expression
As the cytotoxic payload of T-DXd is a topoisomerase I inhibitor, the expression level of this enzyme in tumor cells could influence treatment response.
-
Predictive Value: Studies have shown that in HER2-negative metastatic breast cancer, higher Topo1 protein expression was associated with a worse time to next treatment (TTNT) with T-DXd. This counterintuitive finding suggests a complex relationship that requires further investigation.
Circulating Tumor DNA (ctDNA)
Liquid biopsies analyzing ctDNA offer a non-invasive method to assess tumor genomics and monitor treatment response.
-
ERBB2 Gene Amplification in ctDNA: Detection of ERBB2 gene amplification in ctDNA has been associated with a higher objective response rate (ORR) and longer survival in patients with biliary tract cancer treated with T-DXd. In a phase 2 basket trial for various solid tumors, the ORR was 56.5% in patients with ERBB2 amplification detected in cfDNA.
-
Monitoring Response: A decrease in the maximum allele frequency (MAF) of mutations in ctDNA has been associated with a better response and longer progression-free survival (PFS).
-
Resistance Mechanisms: The emergence of new mutations or the loss of ERBB2 amplification in ctDNA at the end of treatment can indicate acquired resistance.
Other Potential Biomarkers
-
HER2 mRNA levels: Higher HER2 mRNA levels, as measured by assays like HER2DX, have been associated with a longer time to next treatment in both HER2-positive and HER2-negative metastatic breast cancer.
-
Gene Mutations (e.g., PIK3CA, RAS): While T-DXd has shown efficacy in patients with PIK3CA and RAS mutations, the presence of these alterations may modulate the degree of benefit.
Comparison with Alternative Therapies and Their Predictive Biomarkers
| Therapy | Predictive Biomarker(s) |
| Trastuzumab Emtansine (T-DM1) | Primarily HER2-positive status (IHC 3+ or IHC 2+/ISH+). Lower HER2 expression is associated with reduced efficacy. |
| Standard Chemotherapy | Generally lacks specific predictive biomarkers, with patient selection based on clinical and pathological features. |
| Tucatinib + Trastuzumab + Capecitabine | HER2-positive status. |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 expression (an emerging biomarker). |
A head-to-head trial (DESTINY-Breast03) demonstrated the superiority of T-DXd over T-DM1 in patients with HER2-positive metastatic breast cancer, with a significantly longer median progression-free survival. Exploratory biomarker analyses from this trial suggest that T-DXd is effective regardless of baseline genomic alterations, including PIK3CA mutations, whereas T-DM1 activity appeared lower in the presence of these mutations.
Experimental Protocols
Detailed methodologies for the key biomarker assays are crucial for reproducible and reliable results.
HER2 Immunohistochemistry (IHC) Protocol (Example)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a validated buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a validated anti-HER2 primary antibody (e.g., rabbit monoclonal antibody clone 4B5 or HercepTest™ mAb pharmDx) at a specific dilution and for a defined duration and temperature.
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and coverslipped with a permanent mounting medium.
-
Scoring: HER2 expression is scored based on the intensity and completeness of membrane staining in invasive tumor cells according to the ASCO/CAP guidelines (0, 1+, 2+, 3+).
HER2 In Situ Hybridization (ISH) Protocol (Example using FISH)
-
Pre-treatment: FFPE tissue sections are deparaffinized, rehydrated, and subjected to enzymatic digestion (e.g., with pepsin or proteinase K) to allow probe penetration.
-
Probe Application: A dual-probe system containing a locus-specific identifier (LSI) probe for the ERBB2 gene (labeled with a fluorophore, e.g., SpectrumOrange) and a control probe for the centromere of chromosome 17 (CEP17; e.g., SpectrumGreen) is applied to the slides.
-
Denaturation: The DNA in the tissue and the probes are denatured by heating.
-
Hybridization: The slides are incubated overnight at a specific temperature to allow the probes to anneal to their target DNA sequences.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining: The slides are counterstained with a DNA-specific dye (e.g., DAPI) to visualize the nuclei.
-
Analysis: The slides are examined using a fluorescence microscope. The number of ERBB2 and CEP17 signals are counted in at least 20 tumor cell nuclei.
-
Interpretation: The ERBB2/CEP17 ratio is calculated. A ratio of ≥2.0 is generally considered amplified.
Next-Generation Sequencing (NGS) for ctDNA Analysis (General Workflow)
-
Blood Collection and Plasma Isolation: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT®) to stabilize white blood cells and prevent genomic DNA contamination. Plasma is isolated by centrifugation.
-
Cell-Free DNA (cfDNA) Extraction: cfDNA is extracted from the plasma using a dedicated kit.
-
Library Preparation: The extracted cfDNA is used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment (for targeted panels): Specific genomic regions of interest (e.g., the ERBB2 gene, other cancer-related genes) are captured using hybridization-based methods with biotinylated probes.
-
Sequencing: The enriched library is sequenced on a high-throughput NGS platform.
-
Bioinformatics Analysis:
-
Data Pre-processing: Raw sequencing reads are aligned to a reference human genome.
-
Variant Calling: Genomic alterations, including single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) like ERBB2 amplification, are identified.
-
Annotation and Interpretation: Called variants are annotated with information from various databases to assess their clinical significance.
-
Reporting: A comprehensive report is generated detailing the identified genomic alterations and their potential clinical implications.
-
Visualizing Key Pathways and Workflows
Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Caption: General workflow for validating predictive biomarkers for T-DXd.
Conclusion and Future Directions
The validation of predictive biomarkers is a dynamic and critical aspect of optimizing T-DXd therapy. While HER2 status remains the primary determinant of response, the field is moving towards more quantitative and comprehensive biomarker assessments. The integration of ctDNA analysis into clinical practice holds immense promise for non-invasive monitoring and the early detection of resistance. Future research should focus on standardizing novel quantitative assays, further elucidating the role of emerging biomarkers like Topo1, and developing multi-marker panels to create a more refined and personalized approach to patient selection for T-DXd and other ADCs. Understanding the mechanisms of resistance to T-DXd, such as the loss of HER2 expression or mutations in the trastuzumab binding site, will be crucial for developing strategies to overcome treatment failure.
References
- 1. carislifesciences.com [carislifesciences.com]
- 2. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjoncology.com [vjoncology.com]
- 4. Performance of HER2 DAKO HercepTest and Ventana 4B5 immunohistochemical assays on detecting HER2 gene-amplification in uterine serous carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Dako HercepTest and Ventana PATHWAY Anti-HER2 (4B5) Tests and Their Correlation With Fluorescent In Situ Hybridization in Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Efficacy Studies with (1R)-Deruxtecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of (1R)-Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) fam-trastuzumab deruxtecan-nxki (T-DXd), with other relevant ADC platforms. The information presented herein is collated from various preclinical studies to facilitate a deeper understanding of its therapeutic potential and to aid in the design of reproducible future studies.
Executive Summary
This compound, a potent topoisomerase I inhibitor, forms the cytotoxic component of the highly successful HER2-targeted ADC, Trastuzumab Deruxtecan (T-DXd). Preclinical data consistently demonstrate the high potency of T-DXd across a range of cancer models, including those with low HER2 expression, a feature attributed to its high drug-to-antibody ratio (DAR) of approximately 8 and the membrane-permeable nature of its payload, which mediates a significant bystander effect. This guide presents a comparative analysis of its preclinical performance against other ADCs, details the experimental protocols for key assays, and provides visual representations of its mechanism of action and typical experimental workflows.
Data Presentation: Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical efficacy of Trastuzumab Deruxtecan (T-DXd) in comparison to other notable ADCs.
Table 1: In Vitro Cytotoxicity of Various ADCs in Different Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | ADC | IC50 (µg/mL) | Reference |
| SK-BR-3 | Breast Cancer | High (3+) | Trastuzumab Deruxtecan (T-DXd) | Not explicitly stated, but high sensitivity reported | [1] |
| KPL-4 | Breast Cancer | High (3+) | Trastuzumab Deruxtecan (T-DXd) | Not explicitly stated, but high sensitivity reported | [1] |
| NCI-N87 | Gastric Cancer | High (3+) | Trastuzumab Deruxtecan (T-DXd) | Not explicitly stated, but high sensitivity reported | [2] |
| JIMT-1 | Breast Cancer | Moderate (2+) | Trastuzumab Deruxtecan (T-DXd) | Not explicitly stated, but effective | [3] |
| Capan-1 | Pancreatic Cancer | Low (1+) | Trastuzumab Deruxtecan (T-DXd) | Not explicitly stated, but effective | [3] |
| HCC1954 | Breast Cancer | Moderate (2+) | Trastuzumab Emtansine (T-DM1) | High Sensitivity | |
| MDA-MB-453 | Breast Cancer | Low (1+) | Trastuzumab Emtansine (T-DM1) | Low Sensitivity | |
| OVCAR-3 | Ovarian Cancer | Trop-2 Positive | Sacituzumab Govitecan | ~0.05 | |
| TOV-21G | Ovarian Cancer | Trop-2 Positive | Sacituzumab Govitecan | ~0.1 |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan and Comparators in Xenograft Models
| Tumor Model | Cancer Type | HER2 Expression | ADC | Treatment Regimen | Key Efficacy Outcome | Reference |
| KPL-4 Xenograft | Breast Cancer | High (3+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg, single dose | Tumor Regression | |
| NCI-N87 Xenograft | Gastric Cancer | High (3+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg, single dose | Tumor Regression | |
| JIMT-1 Xenograft | Breast Cancer | Moderate (2+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg, single dose | Tumor Growth Inhibition | |
| Capan-1 Xenograft | Pancreatic Cancer | Low (1+) | Trastuzumab Deruxtecan (T-DXd) | 10 mg/kg, single dose | Tumor Growth Inhibition | |
| HER2+ BCBM PDX | Breast Cancer Brain Metastasis | High (3+) | Trastuzumab Deruxtecan (T-DXd) | Not specified | Tumor Growth Reduction & Prolonged Survival | |
| HER2-low BCBM PDX | Breast Cancer Brain Metastasis | Low (1+/2+) | Trastuzumab Deruxtecan (T-DXd) | Not specified | Tumor Growth Reduction & Prolonged Survival | |
| T-DM1-resistant BCBM PDX | Breast Cancer Brain Metastasis | High (3+) | Trastuzumab Deruxtecan (T-DXd) | Not specified | Tumor Growth Reduction & Prolonged Survival | |
| Chemotherapy-resistant EOC Xenograft | Ovarian Cancer | Trop-2 Positive | Sacituzumab Govitecan | Twice weekly for 3 weeks | Significant Tumor Growth Inhibition | |
| Chemotherapy-resistant LGSOC PDX | Low-Grade Serous Ovarian Cancer | Trop-2 Positive | Sacituzumab Govitecan | Not specified | Significant Tumor Growth Inhibition |
Experimental Protocols
Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments commonly employed in the evaluation of ADCs like Trastuzumab Deruxtecan.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression (e.g., HER2-high, -medium, and -low).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The ADC is serially diluted to a range of concentrations and added to the wells. A vehicle control is also included.
-
Cells are incubated with the ADC for a specified period, typically 72 to 144 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
The absorbance or luminescence is read using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used to prevent rejection of human tumor xenografts.
-
Procedure:
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The ADC is administered intravenously at specified doses and schedules. The control group may receive a vehicle or a non-targeting ADC.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.
-
Objective Response Rate (ORR): The percentage of tumors that show a complete or partial response to the treatment.
-
Survival: In some studies, the endpoint is the time it takes for the tumor to reach a specific size or the overall survival of the mice.
-
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study to assess treatment-related toxicity.
-
Bystander Effect Assay
-
Objective: To determine if the cytotoxic payload of an ADC can kill neighboring antigen-negative cancer cells.
-
Procedure (Co-culture method):
-
Antigen-positive and antigen-negative cancer cells (labeled with different fluorescent markers for identification) are co-cultured in the same well.
-
The ADC is added to the co-culture.
-
After a defined incubation period, the viability of each cell population is assessed using flow cytometry or high-content imaging.
-
A reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
-
Mandatory Visualization
Signaling Pathway of this compound (as part of T-DXd)
Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study of an ADC.
References
- 1. Trastuzumab Deruxtecan Meets Objective Response Rate Endpoint in Several Types of HER2-expressing Advanced Solid Tumours - Digestive Cancers Europe [digestivecancers.eu]
- 2. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
(1R)-Deruxtecan Antibody-Drug Conjugates Outperform Standard Chemotherapy in Key Cancer Indications
A comprehensive analysis of preclinical and clinical data reveals that antibody-drug conjugates (ADCs) utilizing the (1R)-Deruxtecan payload demonstrate superior efficacy and manageable safety profiles compared to standard-of-care chemotherapy in various cancer types. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.
This compound-based ADCs, such as Trastuzumab Deruxtecan (T-DXd) and Datopotamab Deruxtecan (Dato-DXd), are a novel class of cancer therapeutics designed to deliver a potent topoisomerase I inhibitor directly to tumor cells. This targeted approach aims to enhance the therapeutic window of chemotherapy by maximizing anti-tumor activity while minimizing systemic toxicity.
Mechanism of Action: A Targeted Approach
These ADCs consist of a monoclonal antibody that binds to a specific tumor surface antigen, a cleavable linker, and the cytotoxic payload, deruxtecan. Upon binding to the target antigen on the cancer cell, the ADC is internalized. Inside the cell, the linker is cleaved, releasing deruxtecan, which then induces DNA damage and apoptosis. This targeted delivery mechanism, coupled with the bystander effect where the payload can diffuse and kill neighboring tumor cells, contributes to their potent anti-tumor activity.[1][2]
Clinical Efficacy: Head-to-Head Comparisons
Clinical trials have demonstrated the superiority of deruxtecan-based ADCs over standard chemotherapy in heavily pretreated patient populations across different cancer types.
Breast Cancer
In the DESTINY-Breast04 trial, T-DXd was compared to the physician's choice of chemotherapy in patients with HER2-low metastatic breast cancer. The trial showed a significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with T-DXd.[3][4]
The TROPION-Breast01 trial evaluated Dato-DXd against the investigator's choice of chemotherapy in patients with inoperable or metastatic HR-positive, HER2-low or negative breast cancer. Dato-DXd demonstrated a statistically significant and clinically meaningful improvement in PFS.
| Clinical Trial | ADC | Indication | Metric | This compound ADC | Standard Chemotherapy | Hazard Ratio (95% CI) |
| DESTINY-Breast04 | Trastuzumab Deruxtecan | HER2-Low Metastatic Breast Cancer | Median PFS | 9.9 months | 5.1 months | 0.50 (0.40-0.63) |
| Median OS | 23.4 months | 16.8 months | 0.64 (0.49-0.84) | |||
| Objective Response Rate | 52.3% | 16.3% | N/A | |||
| TROPION-Breast01 | Datopotamab Deruxtecan | HR+/HER2- Metastatic Breast Cancer | Median PFS | 6.9 months | 4.9 months | 0.63 (0.52-0.76) |
| Objective Response Rate | 36.4% | 22.9% | N/A |
Non-Small Cell Lung Cancer (NSCLC)
The TROPION-Lung01 trial compared Dato-DXd to docetaxel in patients with previously treated advanced or metastatic NSCLC. The study showed a statistically significant improvement in PFS for patients receiving Dato-DXd.
| Clinical Trial | ADC | Indication | Metric | This compound ADC | Standard Chemotherapy | Hazard Ratio (95% CI) |
| TROPION-Lung01 | Datopotamab Deruxtecan | Advanced/Metastatic NSCLC | Median PFS | 4.4 months | 3.7 months | 0.75 (0.62-0.91) |
| (Overall Population) | Median OS | 12.9 months | 11.8 months | 0.94 (0.78-1.14) | ||
| (Nonsquamous) | Median PFS | 5.5 months | 3.6 months | 0.63 (0.51-0.79) | ||
| (Nonsquamous) | Median OS | 14.6 months | 12.3 months | 0.84 (0.68-1.05) |
Safety and Tolerability
The safety profiles of deruxtecan-based ADCs are generally considered manageable, with adverse events that differ from those of traditional chemotherapy. In the TROPION-Breast01 and TROPION-Lung01 trials, patients treated with Dato-DXd experienced lower rates of grade ≥3 treatment-related adverse events compared to those receiving chemotherapy. However, a key adverse event of special interest for this class of ADCs is interstitial lung disease (ILD)/pneumonitis, which requires careful monitoring and management.
| Clinical Trial | Adverse Event | This compound ADC | Standard Chemotherapy |
| DESTINY-Breast04 | Grade ≥3 TEAEs | 52.6% | 67.4% |
| Adjudicated Drug-Related ILD/Pneumonitis | 12.1% (any grade) | 0.6% (any grade) | |
| TROPION-Breast01 | Grade ≥3 TRAEs | Lower than chemotherapy | Higher than ADC |
| TROPION-Lung01 | Grade ≥3 TRAEs | 25.6% | 42.1% |
| Adjudicated Drug-Related ILD/Pneumonitis | 8.8% (any grade) | 4.1% (any grade) |
Experimental Protocols
The following provides a general overview of the methodologies employed in preclinical and clinical evaluations of this compound ADCs.
Preclinical In Vivo Efficacy Studies
Preclinical evaluation of these ADCs typically involves xenograft models using human cancer cell lines implanted in immunocompromised mice.
Typical Experimental Workflow:
Key Methodological Aspects:
-
Cell Lines: A variety of human cancer cell lines with varying levels of target antigen expression are used.
-
Animal Models: Typically, immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically.
-
Treatment: ADCs are often administered intravenously, while chemotherapy agents are given according to standard protocols. A vehicle control group is also included.
-
Endpoints: Primary endpoints usually include tumor growth inhibition and overall survival.
Clinical Trial Design
The clinical trials cited are typically randomized, open-label, multicenter, phase 3 studies.
General Inclusion Criteria:
-
Patients with unresectable or metastatic cancer.
-
Disease progression after one or more prior lines of standard therapy.
-
ECOG performance status of 0 or 1.
Treatment Arms:
-
Experimental Arm: this compound ADC administered at a specified dose and schedule (e.g., T-DXd 5.4 mg/kg every 3 weeks, Dato-DXd 6.0 mg/kg every 3 weeks).
-
Control Arm: Investigator's or physician's choice of standard-of-care single-agent chemotherapy. Common options include:
-
Breast Cancer: Capecitabine, eribulin, gemcitabine, paclitaxel, or nab-paclitaxel.
-
NSCLC: Docetaxel.
-
Primary Endpoints:
-
Progression-Free Survival (PFS) as assessed by blinded independent central review.
-
Overall Survival (OS).
Secondary Endpoints:
-
Objective Response Rate (ORR).
-
Duration of Response (DoR).
-
Safety and tolerability.
Conclusion
References
- 1. Chemotherapy regimens in advanced non small-cell lung cancer: recent randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
Independent Verification of (1R)-Deruxtecan: A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of drug conjugates based on (1R)-Deruxtecan with alternative therapies, supported by data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of these novel antibody-drug conjugates (ADCs).
Data Presentation: Quantitative Comparison of this compound-Based ADCs and Alternatives
The following tables summarize the key efficacy and safety data from pivotal clinical trials of trastuzumab deruxtecan, datopotamab deruxtecan, and ifinatamab deruxtecan.
Trastuzumab Deruxtecan vs. Trastuzumab Emtansine (T-DM1) in HER2-Positive Metastatic Breast Cancer
Trial: DESTINY-Breast03 (Phase 3)
| Efficacy Endpoint | Trastuzumab Deruxtecan (n=261) | Trastuzumab Emtansine (T-DM1) (n=263) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 28.8 months | 6.8 months | 0.33 (0.26-0.43) | <0.0001[1] |
| 12-Month PFS Rate | 75.8% | 34.1% | 0.28 (0.22-0.37) | <0.001[2] |
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.64 (0.47-0.87) | 0.0037[1] |
| Objective Response Rate (ORR) | 79.7% | 34.2% | N/A | <0.001[3][4] |
| Complete Response (CR) | 21% | 10% | N/A | N/A |
| Partial Response (PR) | 57% | 25% | N/A | N/A |
| Median Duration of Response (DoR) | 36.6 months | 23.8 months | N/A | N/A |
| Safety Endpoint (Grade ≥3 Treatment-Emergent Adverse Events) | Trastuzumab Deruxtecan | Trastuzumab Emtansine |
| Any Event | 56% | 52% |
| Adjudicated Drug-Related Interstitial Lung Disease (ILD)/Pneumonitis | 15% (no Grade 4 or 5) | 3% (no Grade 4 or 5) |
Datopotamab Deruxtecan vs. Docetaxel in Previously Treated Non-Small Cell Lung Cancer (NSCLC)
Trial: TROPION-Lung01 (Phase 3)
| Efficacy Endpoint | Datopotamab Deruxtecan (n=299) | Docetaxel (n=305) | Hazard Ratio (95% CI) | p-value |
| Median PFS (Overall Population) | 4.4 months | 3.7 months | 0.75 (0.62-0.91) | 0.004 |
| Median PFS (Nonsquamous Histology) | 5.5 months | 3.6 months | 0.63 (0.51-0.79) | N/A |
| Median OS (Overall Population) | 12.9 months | 11.8 months | 0.94 (0.78-1.14) | 0.530 |
| Median OS (Nonsquamous Histology) | 14.6 months | 12.3 months | 0.84 (0.68-1.05) | N/A |
| Objective Response Rate (ORR) | 26.4% | 12.8% | N/A | N/A |
| Median Duration of Response (DoR) | 7.1 months | 5.6 months | N/A | N/A |
| Safety Endpoint (Grade ≥3 Treatment-Related Adverse Events) | Datopotamab Deruxtecan | Docetaxel |
| Any Event | 25.6% | 42.1% |
| Adjudicated Drug-Related ILD/Pneumonitis | 8.8% (any grade) | 4.1% (any grade) |
| Stomatitis | 6% | 1% |
| Neutropenia | 1% | 23% |
Ifinatamab Deruxtecan in Previously Treated Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
Trial: IDeate-Lung01 (Phase 2, single arm)
| Efficacy Endpoint | Ifinatamab Deruxtecan (12 mg/kg) (n=137) |
| Confirmed Objective Response Rate (ORR) | 48.2% |
| Complete Response (CR) | 3 |
| Partial Response (PR) | 63 |
| Median Duration of Response (DoR) | 5.3 months |
| Median Progression-Free Survival (PFS) | 4.9 months |
| 9-month Overall Survival (OS) Estimate | 59.1% |
| Safety Endpoint (Grade ≥3 Treatment-Related Adverse Events) | Ifinatamab Deruxtecan (12 mg/kg) |
| Any Event | 36.5% |
| Neutropenia | 34.3% |
| Anemia | 34.3% |
| Nausea | 43.1% (any grade) |
| Treatment-related Interstitial Lung Disease (ILD) | 12.4% (any grade), 4.4% (Grade ≥3) |
Experimental Protocols
DESTINY-Breast03
-
Study Design: Phase 3, multicenter, open-label, randomized, active-controlled trial.
-
Patient Population: Patients with HER2-positive, unresectable, and/or metastatic breast cancer previously treated with trastuzumab and a taxane.
-
Intervention: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every 3 weeks.
-
Comparator: Trastuzumab emtansine (T-DM1) (3.6 mg/kg) administered intravenously every 3 weeks.
-
Primary Endpoint: Progression-free survival (PFS) as determined by blinded independent central review.
-
Key Secondary Endpoint: Overall survival (OS).
TROPION-Lung01
-
Study Design: Global, randomized, open-label, phase 3 trial.
-
Patient Population: Patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with or without actionable genomic alterations, who had progressed on or after platinum-based chemotherapy and anti-PD-1/PD-L1 therapy.
-
Intervention: Datopotamab deruxtecan (6.0 mg/kg) administered intravenously every 3 weeks.
-
Comparator: Docetaxel (75 mg/m²) administered intravenously every 3 weeks.
-
Dual Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and safety.
IDeate-Lung01
-
Study Design: Global, multicenter, randomized, open-label, two-part phase 2 trial.
-
Patient Population: Patients with extensive-stage small cell lung cancer (ES-SCLC) previously treated with at least one prior line of platinum-based chemotherapy.
-
Intervention: Ifinatamab deruxtecan administered intravenously every 3 weeks. Part 1 involved dose optimization (8 mg/kg vs. 12 mg/kg), and Part 2 was a dose expansion at the selected 12 mg/kg dose.
-
Primary Endpoint: Objective response rate (ORR) by blinded independent central review.
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), disease control rate (DCR), time to response, and safety.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound-Based ADCs
Caption: General mechanism of action for this compound antibody-drug conjugates.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.
TROP2 Signaling Pathway
Caption: TROP2-mediated signaling through the MAPK/ERK pathway promoting cell cycle progression.
B7-H3 Signaling Pathway
Caption: B7-H3 signaling influencing tumor progression and chemoresistance via JAK/STAT and PI3K/AKT.
Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled clinical trial comparing a this compound ADC to a comparator.
References
- 1. Trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer: updated results from DESTINY-Breast03, a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trastuzumab Deruxtecan versus Trastuzumab Emtansine for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan Beats Trastuzumab Emtansine as Second-Line Therapy for HER2-Positive Metastatic Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 4. ciscrp.org [ciscrp.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (1R)-Deruxtecan
The proper handling and disposal of (1R)-Deruxtecan, a potent component of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan, are governed by stringent regulations due to its cytotoxic nature. As a hazardous substance, all materials that have come into contact with this compound must be managed as hazardous waste to mitigate risks to personnel and the environment.[1][2] Adherence to institutional, local, state, and federal guidelines is mandatory for the disposal of this compound.[3][4]
Waste Segregation and Container Specifications
Proper segregation of waste is a critical first step in the disposal process. All items contaminated with this compound are classified as cytotoxic waste and must be segregated at the point of generation.[5] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware such as vials and syringes, and cleaning materials.
For safe and compliant disposal, specific types of containers are required for different forms of cytotoxic waste. Sharps must be placed in puncture-resistant containers, and all containers should be clearly labeled to indicate their hazardous contents. In many regions, waste contaminated with cytotoxic and cytostatic drugs is collected in yellow clinical waste sharps containers with distinctive purple lids.
| Waste Category | Container Type | Disposal Method |
| Unused/Expired this compound | Rigid, sealed, and clearly labeled hazardous waste container. | High-temperature incineration. |
| Contaminated Sharps (needles, syringes, scalpels) | Puncture-resistant sharps container with a purple lid. | High-temperature incineration. |
| Contaminated PPE (gloves, gowns, masks) | Labeled, leak-proof bags or lidded bins (often purple). | High-temperature incineration. |
| Contaminated Labware (vials, tubing, wipes) | Labeled, leak-proof bags or rigid containers. | High-temperature incineration. |
Experimental Protocol: Surface Decontamination
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, a disposable gown, respiratory protection, and eye protection.
-
Low-lint wipes.
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Appropriately labeled hazardous waste containers.
Procedure:
-
Preparation: Ensure all necessary PPE is worn before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the contaminated surface with overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in a designated hazardous waste container.
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any residual detergent. Dispose of the wipe.
-
Disinfection (Alcohol): With a new wipe, apply 70% IPA to the surface. This step aids in disinfection and the removal of any remaining chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully doff the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, placing each item in the appropriate hazardous waste container.
Disposal Workflow
The logical flow for the proper disposal of this compound waste is outlined below. This process ensures that all contaminated materials are handled in a manner that prioritizes safety and regulatory compliance.
Spill Management
In the event of a spill, the area should be immediately secured to prevent exposure. Personnel with appropriate PPE should contain the spill using absorbent materials. All materials used for cleanup, including the absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste. The spill area should then be decontaminated following the protocol outlined above. It is crucial to prevent spilled material from entering drains or waterways.
Regulatory Compliance
All procedures for the disposal of this compound must comply with national and local regulations for hazardous and cytotoxic waste. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). In the United Kingdom, guidance is provided by the Health and Safety Executive (HSE) and regulations such as HTM 07-01. It is the responsibility of the waste generator to ensure that all waste is stored, transported, and disposed of in a compliant manner.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (1R)-Deruxtecan
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with the potent cytotoxic agent (1R)-Deruxtecan. This guide provides detailed procedural information, from personal protective equipment (PPE) specifications to disposal strategies, to ensure the safe handling of this compound in a research environment.
This compound is classified as a hazardous substance that can cause skin and eye irritation, is harmful if swallowed, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory to minimize exposure and ensure a secure working environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Notes |
| Hands | Chemical-resistant gloves | BS EN 374:2003 or equivalent | Double gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 or equivalent | Provides protection from splashes and aerosols. |
| Body | Protective clothing (e.g., lab coat, gown) | --- | Should be dedicated for work with cytotoxic agents and laundered separately. |
| Respiratory | Respirator | NIOSH-approved or equivalent | To be used when there is a risk of aerosolization or as determined by a risk assessment. |
Safe Handling and Operational Procedures
All handling of this compound should occur within a designated area, preferably inside a certified chemical fume hood, to contain any potential spills or aerosols.[1]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, well-ventilated area, away from heat and sources of ignition.[1]
Preparation and Use:
-
Don all required PPE as outlined in the table above.
-
Cover the work surface with a disposable, absorbent mat to contain any potential spills.
-
When weighing the solid compound, perform the task in a fume hood to avoid inhalation of dust particles.
-
For reconstitution, use a closed system where possible to minimize aerosol generation.
-
Clearly label all containers with the compound name and associated hazards.
Spill Management: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1] Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a suitable container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound, including used PPE, disposable mats, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix cytotoxic waste with general laboratory waste.
-
Containment: Place all contaminated materials in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Arrange for collection and disposal by a specialized and licensed hazardous waste management company, in accordance with national and local regulations.
Experimental Protocol: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
